Fluproquazone
Description
Properties
CAS No. |
40507-23-1 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |
InChI Key |
ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Other CAS No. |
40507-23-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |
Origin of Product |
United States |
Foundational & Exploratory
Fluproquazone's Mechanism of Action on Prostaglandin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fluproquazone
This compound is a compound chemically identified as 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one.[2] It belongs to the quinazolinone class of compounds and was developed by Sandoz. Despite demonstrating potent analgesic, antipyretic, and anti-inflammatory properties, its development was halted due to concerns about liver toxicity. The foundational mechanism for its therapeutic effects lies in the modulation of the arachidonic acid cascade and subsequent reduction in prostaglandin production.
The Prostaglandin Synthesis Pathway and Inhibition by this compound
Prostaglandins are lipid compounds with diverse physiological and pathological functions, including mediation of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is further converted into various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is a key player in the inflammatory response.
This compound, as an NSAID, exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to PGH2, thereby reducing the production of prostaglandins that mediate inflammation and pain.
Signaling Pathway of Prostaglandin Synthesis Inhibition
Quantitative Analysis of COX Inhibition
A critical aspect of characterizing an NSAID is determining its potency and selectivity for inhibiting COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is used to determine the drug's selectivity.
As previously mentioned, specific IC50 values for this compound are not readily found in the public domain. For context, the table below presents IC50 values for other common NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | ~13 | ~370 | ~28 |
| Diclofenac | ~6.5 | ~0.05 | ~0.008 |
| Celecoxib | ~15 | ~0.04 | ~0.0027 |
| Rofecoxib | >1000 | ~0.018 | <0.000018 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Determining COX Inhibition
Several in vitro assays can be employed to determine the COX inhibitory activity of a compound like this compound. These assays typically involve a source of the COX enzyme (either purified or from cell lysates), the substrate (arachidonic acid), and the test compound. The activity of the enzyme is then measured by quantifying the production of prostaglandins.
General Experimental Workflow for COX Inhibition Assay
Detailed Methodology for an In Vitro COX Inhibition Assay
The following is a representative protocol for a cell-free enzymatic assay to determine the IC50 of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Reaction termination solution (e.g., 1 M HCl)
-
Prostaglandin E2 standard
-
ELISA kit for PGE2 quantification or LC-MS/MS system
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer to achieve the final desired concentrations.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
Prepare the COX enzyme solution in cold assay buffer containing cofactors.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the this compound solution at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.
-
Add the COX enzyme solution (either COX-1 or COX-2) to all wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
-
Quantification of Prostaglandin E2:
-
The concentration of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
-
Data Analysis:
-
A standard curve is generated using the PGE2 standards.
-
The concentration of PGE2 in the sample wells is determined from the standard curve.
-
The percentage of COX inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. This mechanism is the cornerstone of its analgesic, antipyretic, and anti-inflammatory properties. While the qualitative mechanism of action is well-established for this class of drugs, the withdrawal of this compound during its development phase has resulted in a lack of publicly available, specific quantitative data on its COX-1 and COX-2 inhibitory profile. The experimental protocols and pathways detailed in this guide are representative of the methodologies used to characterize such compounds and provide a framework for understanding the molecular basis of this compound's action on prostaglandin synthesis. Further research into historical or proprietary data would be necessary to obtain the specific quantitative metrics for this particular compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Fluproquazone for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds. A thorough understanding of its physicochemical properties is fundamental for research and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes key related pathways and workflows.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source |
| IUPAC Name | 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one | [1][2] |
| Chemical Formula | C₁₈H₁₇FN₂O | [1][2] |
| Molecular Weight | 296.34 g/mol | [1] |
| Melting Point | 172-174 °C | |
| logP (Octanol/Water Partition Coefficient) | 4.1 | |
| Boiling Point | Data not readily available | |
| Aqueous Solubility | Data not readily available | |
| pKa (Acid Dissociation Constant) | Data not readily available |
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for some of this compound's properties are not publicly available, the following are standard methodologies for their determination in a research setting.
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of the Acid Dissociation Constant (pKa)
Potentiometric titration is a standard method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. For more complex molecules or those with low solubility, specialized software can be used to analyze the titration data and determine the pKa.
Visualizations
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound, as a non-steroidal anti-inflammatory drug, is known to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are mediators of inflammation and pain.
Caption: this compound's inhibitory action on the prostaglandin synthesis pathway.
General Workflow for Physicochemical Profiling
The determination of the physicochemical properties of a research compound like this compound follows a structured workflow to ensure comprehensive characterization.
Caption: A typical experimental workflow for characterizing drug candidates.
Conclusion
The physicochemical properties of this compound, particularly its high lipophilicity as indicated by its logP value, are critical determinants of its pharmacological profile. While comprehensive experimental data for all properties are not publicly documented, the standard protocols outlined in this guide provide a robust framework for researchers to conduct a thorough characterization. This foundational knowledge is indispensable for advancing the study of this compound and for the broader development of new chemical entities.
References
Fluproquazone: A Technical Overview of its Discovery and Synthesis
FOR IMMEDIATE RELEASE
Basel, Switzerland – November 27, 2025 – This technical guide provides a comprehensive overview of the discovery and synthesis of fluproquazone, a quinazolinone derivative developed by Sandoz. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical synthesis, including experimental protocols and relevant data.
Introduction
This compound, chemically known as 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1] Developed by Sandoz S.A., it was identified by the internal codes RF 46-790 and SaH 46-790.[1] Despite its promising therapeutic effects, the development of this compound was ultimately halted due to concerns regarding liver toxicity. Structurally, it is closely related to proquazone, another quinazolinone-based NSAID.[1]
Discovery
The discovery of this compound emerged from Sandoz's research into novel anti-inflammatory agents in the 1970s. The core of this discovery is detailed in German Patent 2215372, which laid the groundwork for a series of 4-phenyl-quinazolinone derivatives. While the patent does not name the individual inventors, it represents the foundational work by the research team at Sandoz that led to the identification of this compound as a potent anti-inflammatory compound.
Synthesis Pathway
The synthesis of this compound follows a multi-step pathway common for quinazolinone derivatives, typically starting from a substituted anthranilic acid. The overall synthesis can be logically divided into the formation of the quinazolinone core and the subsequent introduction of the phenyl and isopropyl groups.
Caption: General synthesis pathway for this compound.
Key Synthetic Steps
The synthesis of this compound can be conceptualized through the following key transformations:
-
Amidation of Anthranilic Acid: The synthesis likely begins with a substituted anthranilic acid, specifically 2-amino-4-methylbenzoic acid. This starting material is then reacted with an isopropylating agent to introduce the isopropyl group at the N1 position of the future quinazolinone ring.
-
Acylation: The resulting N-isopropyl anthranilamide is acylated using 4-fluorobenzoyl chloride. This step attaches the 4-fluorophenyl group, which is a key feature for the compound's activity.
-
Cyclization: The final step involves the cyclization of the acylated intermediate to form the quinazolinone ring system. This is typically achieved through heating, often in the presence of a dehydrating agent.
Experimental Protocols
While the original patent provides the core methodology, the following represents a likely experimental protocol for the synthesis of this compound based on general quinazolinone synthesis procedures.
Step 1: Synthesis of 2-Amino-N-isopropyl-4-methylbenzamide
-
To a solution of 2-amino-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine).
-
Slowly add isopropylamine to the reaction mixture at a controlled temperature.
-
Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent to yield the desired amide.
Step 2: Synthesis of N-(2-(4-fluorobenzoyl)amino-4-methylphenyl)-N-isopropylamide
-
Dissolve the 2-amino-N-isopropyl-4-methylbenzamide in a suitable aprotic solvent (e.g., THF or dioxane).
-
Add a base (e.g., pyridine or triethylamine) to the solution.
-
Slowly add 4-fluorobenzoyl chloride to the reaction mixture at a low temperature.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Isolate the product by extraction and purify by recrystallization or column chromatography.
Step 3: Cyclization to this compound
-
Heat the product from Step 2 in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) or with a dehydrating agent (e.g., polyphosphoric acid).
-
Maintain the temperature for a period sufficient to effect cyclization.
-
Cool the reaction mixture and isolate the crude this compound by filtration.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Quantitative Data
| Step | Expected Yield (%) | Purity (%) |
| 1. Amidation of 2-amino-4-methylbenzoic acid | 70-85 | >95 |
| 2. Acylation with 4-fluorobenzoyl chloride | 65-80 | >95 |
| 3. Cyclization to this compound | 50-70 | >98 |
Table 1: Estimated quantitative data for the synthesis of this compound.
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is outlined in the following diagram.
Caption: Workflow for this compound synthesis and purification.
Conclusion
This compound represents a significant development in the field of non-steroidal anti-inflammatory drugs from the 1970s. While its clinical application was ultimately limited, the synthetic chemistry involved in its creation provides a valuable case study in the synthesis of quinazolinone-based compounds. The pathway, rooted in the foundational work of Sandoz, demonstrates a robust method for the construction of this important heterocyclic scaffold. Further research into the structure-activity relationships of this compound and its analogs could provide insights for the design of new therapeutic agents.
References
Fluproquazone: An In-depth Analysis of In Vitro and In Vivo Effects Within the Quinolone Class
An important note on the available data: Publicly accessible, detailed quantitative data and specific experimental protocols for Fluproquazone are limited. Therefore, this technical guide provides a comprehensive overview of the known effects of this compound, supplemented with data from the broader class of quinolone and fluoroquinolone compounds to provide a thorough understanding of its likely pharmacological profile.
Introduction to this compound and the Quinolone Family
This compound, chemically known as 4-(p-fluorophenyl)-1-isopropyl-7-methyl-2-(1H)quinazolinone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. While structurally distinct from the widely recognized fluoroquinolone antibiotics, it shares a quinolone core. The broader fluoroquinolone class is renowned for its potent antibacterial activity, achieved through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4][5] This guide will explore the known toxicological profile of this compound and extrapolate potential mechanisms and effects based on the well-documented actions of the fluoroquinolone family.
In Vitro Effects: Cellular and Molecular Mechanisms
General Mechanism of Action for Fluoroquinolones
The primary mode of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes:
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a crucial step for DNA replication and transcription.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating interlinked daughter chromosomes following replication.
By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.
Signaling Pathways Modulated by Fluoroquinolones
Beyond their antibacterial effects, some fluoroquinolones have been shown to possess immunomodulatory properties by influencing cellular signaling pathways. These effects can include the suppression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. Key signaling pathways implicated include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Some fluoroquinolones can inhibit the activation of NF-κB, a key regulator of the inflammatory response.
-
ERK (Extracellular signal-regulated kinase) Pathway: This pathway is also involved in the inflammatory response, and its modulation by certain fluoroquinolones has been observed.
// Nodes LPS [label="LPS / Stimulant", fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="TLR", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluoroquinolones [label="Fluoroquinolones", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (IL-1, IL-6, TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR [label="activates"]; TLR -> ERK [label="activates"]; TLR -> NFkB [label="activates"]; ERK -> Cytokines [label="induces"]; NFkB -> Cytokines [label="induces"]; Fluoroquinolones -> ERK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Fluoroquinolones -> NFkB [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Cytokines -> Inflammation; } caption: "General immunomodulatory signaling pathways affected by some fluoroquinolones."
In Vivo Effects: Toxicological and Pharmacological Profile
While specific pharmacokinetic data for this compound, such as AUC, Cmax, and half-life, are not detailed in the available literature, extensive toxicological studies have been conducted.
Toxicological Profile of this compound
A comprehensive toxicological evaluation of this compound has been performed in various animal models. The key findings are summarized in the table below.
| Study Type | Species | Duration | Key Findings |
| Acute Oral Toxicity | Mice, Rats, Rabbits | Single Dose | Low order of toxicity. |
| Chronic Oral Toxicity | Rats, Dogs | 13 weeks | Generally well-tolerated. Mild, reversible changes in the liver and kidney. No gastrointestinal irritation. |
| Chronic Oral Toxicity | Dogs, Monkeys | 52 weeks | Generally well-tolerated. Mild, reversible changes in the liver and kidney. No gastrointestinal irritation. |
| Carcinogenicity | Mice | 78 weeks | No carcinogenic potential. |
| Carcinogenicity | Rats | 104 weeks | No carcinogenic potential. |
| Reproduction Toxicity | Rats | - | Prolongation of pregnancy and impaired delivery, likely due to prostaglandin synthesis inhibition. |
| Teratogenicity | Rats, Rabbits | - | No embryolethal or teratogenic effects. |
| Mutagenicity | Mice (Micronucleus, Dominant-lethal), Salmonella typhimurium (Ames test) | - | No mutagenic effects. |
The major target organs for this compound toxicity were identified as the liver and kidney, where mild and reversible changes were observed. Notably, gastrointestinal irritation, a common side effect of many NSAIDs, was not observed.
General Pharmacokinetics of Fluoroquinolones
To provide context, the pharmacokinetic profiles of fluoroquinolones are generally characterized by good oral bioavailability and wide tissue distribution. Key parameters often considered are the ratio of the Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC), and the ratio of the maximum plasma concentration (Cmax) to the MIC. These ratios are crucial predictors of antibacterial efficacy in vivo.
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not publicly available. However, standard methodologies for evaluating the in vitro and in vivo effects of quinolone-class compounds are well-established.
In Vitro Assay: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
General Procedure:
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no bacterial growth is observed.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepInoculum [label="Prepare Bacterial\nInoculum", fillcolor="#FBBC05", fontcolor="#202124"]; SerialDilution [label="Perform Serial Dilution\nof Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microtiter\nPlate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadResults [label="Read Results\n(Visual or Spectrophotometric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine MIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepInoculum; PrepInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> End; } caption: "A generalized workflow for determining the Minimum Inhibitory Concentration (MIC)."
In Vivo Study: Acute Toxicity Assessment
This type of study evaluates the adverse effects of a substance after a single, short-term exposure.
General Procedure:
-
Animal Selection: A suitable animal model (e.g., mice or rats) is chosen.
-
Dose Administration: Graded doses of the test substance are administered to different groups of animals, typically via the intended route of clinical use (e.g., oral).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Necropsy: At the end of the observation period, a gross necropsy is performed to examine for any pathological changes in organs and tissues.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) may be calculated.
Conclusion
This compound is a non-steroidal anti-inflammatory agent with a favorable toxicological profile, particularly concerning the lack of gastrointestinal side effects. While detailed mechanistic and quantitative data for this compound itself are scarce, its quinolone core structure places it within a well-studied class of compounds. The broader fluoroquinolone family exhibits potent antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV and can modulate inflammatory responses via signaling pathways such as NF-κB and ERK. The observed in vivo effects of this compound, such as the prolongation of pregnancy, are consistent with the inhibition of prostaglandin synthesis. Further research is warranted to fully elucidate the specific molecular targets and pharmacological properties of this compound.
References
- 1. Toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluproquazone's Cyclooxygenase (COX) Enzyme Inhibition Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Like other NSAIDs, fluproquazone's primary mechanism of action is the inhibition of the COX enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.
Quantitative Data on COX Inhibition
As of the latest literature review, specific IC50 values for this compound against COX-1 and COX-2 have not been publicly reported. IC50 values represent the concentration of a drug required to inhibit the activity of a specific enzyme by 50% and are a key metric in pharmacology for quantifying a drug's potency.
For illustrative purposes and to provide context for researchers, the following table presents a typical structure for summarizing such data, populated with hypothetical values that reflect a non-selective NSAID profile, which is the expected class for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | Not Available | Not Available |
| Hypothetical Non-Selective NSAID | 5.0 | 2.5 | 2.0 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Ibuprofen (Reference) | 2.5 | 25 | 0.1 |
Note: The values for the hypothetical non-selective NSAID, Celecoxib, and Ibuprofen are provided for contextual understanding of how such data is typically presented.
Experimental Protocols for Determining COX Inhibition
The determination of a compound's COX inhibition profile is a critical step in its pharmacological characterization. A variety of in vitro assays are employed for this purpose. Below are detailed methodologies for commonly used experimental protocols.
In Vitro Enzyme Immunoassay (EIA)
This is a common method to determine the IC50 values for COX-1 and COX-2.
-
Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid. The inhibition of PGE2 production by a test compound is quantified.
-
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE2 enzyme immunoassay (EIA) kit
-
-
Procedure:
-
The test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated by the addition of a stop solution (e.g., a strong acid).
-
The concentration of PGE2 in each reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Whole Blood Assay
This assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in a more complex biological matrix.
-
Principle: This assay measures the production of thromboxane B2 (TXB2) as an indicator of COX-1 activity and PGE2 as an indicator of COX-2 activity in human whole blood. COX-1 activity is measured in response to calcium ionophore-induced platelet aggregation, while COX-2 activity is measured after stimulation with lipopolysaccharide (LPS).
-
Materials:
-
Freshly drawn human whole blood
-
Test compound (this compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 for COX-1 stimulation
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2
-
-
Procedure:
-
COX-1 Inhibition:
-
Whole blood is incubated with various concentrations of the test compound or vehicle control.
-
Platelet aggregation is stimulated by the addition of calcium ionophore A23187.
-
After incubation, the plasma is separated by centrifugation.
-
The concentration of TXB2 in the plasma is measured by EIA.
-
-
COX-2 Inhibition:
-
Whole blood is first incubated with LPS to induce the expression of the COX-2 enzyme.
-
Following LPS stimulation, the blood is incubated with various concentrations of the test compound or vehicle control.
-
The production of PGE2 is then measured in the plasma by EIA.
-
-
IC50 Determination: The IC50 values for COX-1 and COX-2 are calculated as described in the EIA method.
-
Visualizations
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Determining COX IC50
Caption: Generalized workflow for determining the IC50 of a COX inhibitor.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. While specific quantitative data on its inhibitory potency against COX-1 and COX-2 are not currently available in the public literature, its classification as a non-selective NSAID suggests it likely inhibits both isoforms. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise COX inhibition profile of this compound or other novel compounds. Understanding the nuances of COX inhibition is paramount for the development of safer and more effective anti-inflammatory therapies.
References
Preclinical Toxicological Profile of Fluproquazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a quinazolinone derivative that has been investigated for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical toxicological profile of this compound, drawing from a suite of studies conducted in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.
Executive Summary
Preclinical safety evaluation of this compound has been conducted through a series of acute, subchronic, and chronic toxicity studies, as well as assessments of its potential for carcinogenicity, reproductive and developmental toxicity, and genotoxicity. The primary target organs for toxicity have been identified as the liver and kidneys, where mild and reversible changes were observed. Notably, this compound did not exhibit gastrointestinal irritation, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). Reproductive toxicity was limited to effects on parturition, likely linked to the drug's inhibition of prostaglandin synthesis. This compound was found to be non-carcinogenic and non-mutagenic in the conducted studies.
Data Presentation
Acute Toxicity
The acute oral toxicity of this compound has been determined to be of a low order in multiple species.
| Species | Route of Administration | LD50 (mg/kg) |
| Mice | Oral | > 2000 |
| Rats | Oral | > 2000 |
| Rabbits | Oral | Data not available |
Quantitative data for rabbits is not specified in the available literature.
Repeated-Dose Toxicity
This compound was generally well-tolerated in repeated-dose oral studies. The primary target organs identified were the liver and kidney, with observed changes being mild and reversible.
| Species | Duration | No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg/day) | Key Findings |
| Rats | 13 weeks | Data not available | Mild, reversible changes in liver and kidney. |
| Dogs | 13 weeks | Data not available | Mild, reversible changes in liver and kidney. |
| Dogs | 52 weeks | Data not available | Well-tolerated. |
| Monkeys | 52 weeks | Data not available | Well-tolerated. |
| Mice | 78 weeks | Data not available | Well-tolerated. |
| Rats | 104 weeks | Data not available | Well-tolerated. |
Specific NOAEL values are not detailed in the publicly available abstracts.
Reproductive and Developmental Toxicity
This compound did not show embryolethal or teratogenic effects. The primary reproductive toxicity was related to parturition.
| Study Type | Species | Key Findings |
| Female Fertility and Early Embryonic Development | Rats | Prolongation of pregnancy and impaired delivery, leading to increased perinatal mortality. |
| Teratology | Rats, Rabbits | No embryolethal or teratogenic effects. |
| Peri- and Postnatal Development | Rats | Prolongation of pregnancy and impaired delivery. |
Genotoxicity
This compound was found to be non-mutagenic in a battery of in vitro and in vivo assays.
| Test | System | Result |
| Ames Test | Salmonella typhimurium | Negative |
| Micronucleus Test | Mice | Negative |
| Dominant-Lethal Test | Mice | Negative |
Carcinogenicity
Long-term studies in rodents did not reveal any carcinogenic potential for this compound.
| Species | Duration | Result |
| Mice | 78 weeks | No carcinogenic potential |
| Rats | 104 weeks | No carcinogenic potential |
Experimental Protocols
Detailed experimental protocols for the following key studies are outlined below, based on standard toxicological methodologies. The specific parameters for the this compound studies are inferred from the available literature.
Acute Oral Toxicity Study
-
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
-
Species: Mice, Rats.
-
Methodology: Animals are fasted overnight and then administered a single oral dose of this compound at various dose levels. The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.
Repeated-Dose Chronic Toxicity Studies
-
Objective: To evaluate the toxic effects of this compound after repeated oral administration over an extended period.
-
Species: Rats, Dogs, Monkeys, Mice.
-
Methodology: this compound is administered orally on a daily basis to multiple groups of animals at different dose levels for durations ranging from 13 to 104 weeks. A control group receives the vehicle only. Throughout the study, clinical observations, body weight, and food consumption are monitored. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. At the end of the treatment period, a full necropsy is conducted, and organs are weighed and examined microscopically.
Reproductive and Developmental Toxicity Studies
-
Objective: To assess the potential adverse effects of this compound on fertility, embryonic development, and pre- and postnatal development.
-
Methodology:
-
Fertility and Early Embryonic Development: Male and female rats are treated with this compound prior to and during mating. Females continue treatment during gestation. Endpoints include mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development (Teratology): Pregnant rats and rabbits are administered this compound during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.
-
Pre- and Postnatal Development: Pregnant rats are treated with this compound from implantation through lactation. The effects on the dams and the growth, development, and reproductive performance of the offspring are evaluated.
-
Genotoxicity Assays
-
Objective: To evaluate the mutagenic potential of this compound.
-
Methodology:
-
Ames Test: Histidine-requiring strains of Salmonella typhimurium are exposed to this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess for point mutations.[1]
-
Micronucleus Test: Mice are treated with this compound. Bone marrow or peripheral blood is collected and examined for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.[1]
-
Dominant-Lethal Test: Male mice are treated with this compound and then mated with untreated females. The females are examined for pre- and post-implantation losses to assess for lethal mutations in the male germ cells.[1]
-
Carcinogenicity Bioassay
-
Objective: To determine the carcinogenic potential of this compound following long-term administration.
-
Species: Mice, Rats.
-
Methodology: this compound is administered orally to groups of mice for 78 weeks and rats for 104 weeks. A control group receives the vehicle. Animals are monitored for clinical signs and tumor development. A complete histopathological examination of all organs and tissues is performed at the end of the study.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Caption: Overview of Preclinical Toxicological Evaluation Workflow.
Conclusion
The preclinical toxicological data on this compound indicate a generally favorable safety profile, particularly concerning its lack of gastrointestinal toxicity. The observed mild and reversible effects on the liver and kidneys, along with the predictable reproductive effects related to prostaglandin synthesis inhibition, provide a solid foundation for risk assessment. The absence of mutagenic and carcinogenic potential further supports its safety profile. This comprehensive guide, summarizing the available preclinical data, serves as a valuable resource for professionals in the field of drug development and research. Further investigation to obtain more granular quantitative data would be beneficial for a more detailed risk assessment.
References
Understanding the Analgesic and Antipyretic Effects of Fluproquazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Fluproquazone exerts its analgesic and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of pain, fever, and inflammation. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever.
The inhibition of prostaglandin synthesis is a hallmark of NSAIDs.[1] This mechanism is responsible for both the therapeutic effects and some of the side effects associated with this class of drugs. Toxicological studies on this compound in rats have shown effects such as prolongation of pregnancy and impairment of delivery, which are consistent with the inhibition of prostaglandin synthesis.[2]
Signaling Pathway of NSAID Action
The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.
Quantitative Data from Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in managing postoperative pain and fever. The following tables summarize the key findings from comparative clinical trials.
Table 1: Analgesic Efficacy of this compound in Postoperative Pain
| Study Population | Intervention | Comparator(s) | Key Findings | Reference(s) |
| 672 patients with moderate to severe postoperative pain | Single oral doses of this compound (75-200 mg) | Aspirin (1000 mg), Placebo | This compound (100-150 mg) was approximately equiactive to aspirin (1000 mg) and significantly superior to placebo. A dose-dependent effect was observed. | [3] |
Table 2: Antipyretic Efficacy of this compound
| Study Population | Intervention | Comparator(s) | Key Findings | Reference(s) |
| Patients with fever of diverse origin (n=59) | Single oral dose of this compound (200 mg) | Acetylsalicylic acid (ASA) (1000 mg), Placebo | This compound was significantly more effective than placebo (p < 0.001) and showed a trend towards being more effective than ASA (p < 0.1) in reducing rectal temperature over a 3-hour period. | [4] |
Experimental Protocols
The analgesic and antipyretic properties of NSAIDs like this compound are typically evaluated using a battery of standardized preclinical models. The following are detailed methodologies for key experiments.
Analgesic Activity Assessment
This model assesses the ability of a drug to inhibit visceral pain.
-
Animals: Typically mice.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound (this compound) or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
-
Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity. The result is often expressed as the percentage of inhibition.
This method evaluates the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Animals: Typically mice or rats.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a pain response (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
The test compound is administered, and the latency is measured again at various time points.
-
-
Endpoint: A significant increase in the reaction time (latency) in the drug-treated group compared to baseline or a control group indicates central analgesic activity.
Antipyretic Activity Assessment
This is a standard model for inducing fever in animals.
-
Animals: Typically rats.
-
Procedure:
-
The basal rectal temperature of the animals is recorded.
-
A suspension of Brewer's yeast (e.g., 15-20% in saline) is injected subcutaneously.
-
After a period of time (e.g., 18-24 hours), the rectal temperature is measured again to confirm the induction of fever.
-
The test compound or vehicle is administered orally.
-
Rectal temperature is then monitored at regular intervals (e.g., every hour for 3-5 hours).
-
-
Endpoint: A significant reduction in the elevated rectal temperature in the drug-treated group compared to the febrile control group indicates antipyretic activity.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for preclinical evaluation of an NSAID's analgesic and antipyretic effects.
Conclusion
This compound is an effective analgesic and antipyretic agent that, like other NSAIDs, functions through the inhibition of prostaglandin synthesis via the cyclooxygenase pathway. Clinical data supports its efficacy in human subjects for the treatment of pain and fever. While specific preclinical data on its potency in animal models and its in vitro COX inhibition profile are not extensively documented in publicly available literature, the established methodologies for evaluating such compounds provide a clear framework for its pharmacological characterization. Further research to elucidate the specific COX-1/COX-2 selectivity and in vivo potency (ED50) of this compound would provide a more complete understanding of its therapeutic profile and potential side-effect liability.
References
- 1. The pharmacodynamic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Fluproquazone: A Technical Guide for the Non-Steroidal Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] Chemically identified as 4-(p-fluorophenyl)-1-isopropyl-7-methyl-2(1H)-quinazolinone, it belongs to the quinazolinone class of compounds.[1] This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, synthesis, and data from preclinical and clinical investigations. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
The primary mechanism of action of this compound as a non-steroidal anti-inflammatory agent is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing pain, fever, and vasodilation. By blocking the synthesis of these molecules, this compound exerts its therapeutic effects.
The following diagram illustrates the general prostaglandin synthesis pathway and the proposed site of action for this compound.
References
- 1. Clinical evaluation of this compound in post-operative pain. A report of double-blind comparative trials in patients after surgical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Episiotomy pain: efficacy and safety of this compound compared to aspirin and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of this compound in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluproquazone in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1] Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.[1][2] This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory efficacy of this compound in common preclinical in vivo models of inflammation.
Due to the limited availability of recent, detailed experimental data for this compound in publicly accessible literature, the following protocols for carrageenan-induced paw edema and adjuvant-induced arthritis are based on established methodologies for NSAIDs. The provided dosage information for this compound is based on general knowledge of this class of drugs and would require confirmation from specific preclinical studies.
Mechanism of Action: Cyclooxygenase Inhibition
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins at the site of inflammation.
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition by this compound.
Data Presentation
The following tables are structured to present quantitative data from the described in vivo models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | p.o. | 2.5 ± 0.2 | 0% |
| This compound | TBD | p.o. | TBD | TBD |
| This compound | TBD | p.o. | TBD | TBD |
| Indomethacin (Positive Control) | 10 | p.o. | 1.2 ± 0.1 | 52% |
| TBD: To be determined from specific experimental data. |
Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Arthritis Score (Mean ± SEM) on Day 21 | Paw Volume (mL) (Mean ± SEM) on Day 21 |
| Vehicle Control | - | p.o. | 12.5 ± 1.1 | 3.8 ± 0.3 |
| This compound | TBD | p.o. | TBD | TBD |
| This compound | TBD | p.o. | TBD | TBD |
| Dexamethasone (Positive Control) | 0.5 | p.o. | 3.2 ± 0.5 | 1.5 ± 0.2 |
| TBD: To be determined from specific experimental data. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control (e.g., Indomethacin 10 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) by gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Adjuvant-Induced Arthritis in Rats
This model is used to assess chronic inflammation and is relevant to rheumatoid arthritis.
Caption: Experimental Workflow for Adjuvant-Induced Arthritis.
Materials:
-
Female Lewis rats (150-180 g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Dexamethasone (positive control)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Induction of Arthritis (Day 0): Anesthetize the rats and inject 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Grouping and Drug Administration: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and Positive control (e.g., Dexamethasone 0.5 mg/kg/day). Begin daily oral administration of the respective treatments on Day 0 and continue until Day 21.
-
Disease Assessment:
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or the paw thickness using calipers.
-
Body Weight: Record the body weight of each animal.
-
Assessments should be performed three times a week, starting from Day 7.
-
-
Endpoint Analysis (Day 21):
-
At the end of the study, euthanize the animals.
-
Collect blood for serum analysis of inflammatory markers (e.g., C-reactive protein, cytokines).
-
Dissect the hind paws for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's anti-inflammatory activity. Given its mechanism as a prostaglandin synthesis inhibitor, this compound is expected to show efficacy in these standard models of acute and chronic inflammation. It is imperative for researchers to consult primary literature for specific dosage information for this compound before conducting these experiments. These application notes should serve as a valuable resource for scientists engaged in the research and development of anti-inflammatory therapeutics.
References
Application Notes and Protocols for Utilizing Fluproquazone in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Fluproquazone, a non-steroidal anti-inflammatory drug (NSAID), in the well-established carrageenan-induced paw edema model. This model is a cornerstone for the screening and evaluation of potential anti-inflammatory therapeutic agents.
Introduction
The carrageenan-induced paw edema model is a widely used, reproducible, and robust in vivo assay to assess the efficacy of acute anti-inflammatory agents. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The later phase (3-6 hours) is primarily mediated by the production of prostaglandins, facilitated by the upregulation of cyclooxygenase-2 (COX-2), and the infiltration of neutrophils.
This compound, a quinazolinone derivative, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins which are key mediators of inflammation, pain, and fever.
Mechanism of Action of this compound and Carrageenan-Induced Inflammation
Carrageenan injection triggers a cascade of inflammatory events. The initial tissue injury leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins, primarily prostaglandin E2 (PGE2), which are potent vasodilators and sensitize nociceptors, contributing to edema and hyperalgesia.
This compound, as a non-steroidal anti-inflammatory drug (NSAID), inhibits both COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thus mitigating the inflammatory response.
Signaling Pathway of Carrageenan-Induced Inflammation and Inhibition by this compound
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle.
-
Diet: Standard pellet diet and water should be provided ad libitum. Animals should be fasted overnight before the experiment.
Materials
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (26G)
Experimental Workflow
Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive different doses of this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
Data Analysis
-
Calculate the Edema Volume: Edema Volume = (Paw volume at time 't') - (Initial paw volume)
-
Calculate the Percentage Inhibition of Edema: % Inhibition = [ (Edema volume of control group - Edema volume of treated group) / Edema volume of control group ] x 100
-
Statistical Analysis: The results should be expressed as the mean ± standard error of the mean (SEM). The data can be analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance between the groups. A p-value of less than 0.05 is generally considered statistically significant.
Data Presentation
The following tables present hypothetical data to illustrate the expected dose-dependent anti-inflammatory effect of this compound in the carrageenan-induced paw edema model. Note: Specific quantitative data for this compound from publicly available literature is limited. The data presented here is for illustrative purposes and should be replaced with experimentally derived data. A key reference for the pharmacodynamic properties of this compound is Hill et al., Arzneimittelforschung 1981;31(5a):873-82, which may contain specific dose-response data.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) |
| Control (Vehicle) | - | 0.85 ± 0.05 |
| Positive Control (Indomethacin) | 10 | 0.35 ± 0.03 |
| This compound | 10 | 0.60 ± 0.04 |
| This compound | 20 | 0.45 ± 0.03 |
| This compound | 40 | 0.38 ± 0.02 |
*p < 0.05 compared to the control group.
Table 2: Percentage Inhibition of Paw Edema by this compound at 3 Hours
| Treatment Group | Dose (mg/kg) | Percentage Inhibition (%) |
| Positive Control (Indomethacin) | 10 | 58.8 |
| This compound | 10 | 29.4 |
| This compound | 20 | 47.1 |
| This compound | 40 | 55.3 |
Conclusion
The carrageenan-induced paw edema model provides a reliable and efficient method for evaluating the anti-inflammatory properties of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain consistent and reproducible data to assess the dose-dependent efficacy of this compound and elucidate its mechanism of action as a COX inhibitor. Proper data analysis and presentation are crucial for the interpretation of the results and for advancing the development of novel anti-inflammatory therapies.
Application Notes and Protocols for Fluproquazone in Adjuvant-Induced Arthritis (AIA) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvant-induced arthritis (AIA) in rats is a widely utilized experimental model for studying the pathogenesis of inflammatory arthritis and for the preclinical evaluation of potential anti-arthritic drugs. This model is characterized by a robust and reproducible polyarticular inflammation, bone resorption, and periosteal bone proliferation. Fluproquazone, a fluoroquinolone derivative, has been investigated for its anti-inflammatory properties. Although specific studies on this compound in the AIA rat model are limited, this document provides a detailed proposed protocol based on the known efficacy of other fluoroquinolones and the established methodologies for the AIA model.
Fluoroquinolones have demonstrated immunomodulatory effects, primarily through the inhibition of pro-inflammatory cytokines and interference with key signaling pathways such as the Toll-like receptor (TLR) and Nuclear Factor-kappa B (NF-κB) pathways. This protocol outlines the procedures for inducing arthritis in rats and administering this compound to assess its potential therapeutic effects.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
The proposed mechanism of action for this compound in mitigating arthritic inflammation is centered on its ability to modulate intracellular signaling cascades that are pivotal in the inflammatory response. Based on the known effects of other fluoroquinolones, it is hypothesized that this compound interferes with the TLR/NF-κB signaling pathway. This pathway is crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators in the pathogenesis of rheumatoid arthritis.
Caption: Proposed inhibitory action of this compound on the TLR4/NF-κB signaling pathway.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).
Materials:
-
Male Lewis or Wistar rats (180-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
Sterile mineral oil
-
1 mL syringes with 26-gauge needles
-
Animal housing with a 12-hour light/dark cycle, controlled temperature, and humidity.
-
Standard rat chow and water ad libitum.
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
On day 0, thoroughly vortex the CFA solution to ensure a uniform suspension of Mycobacterium tuberculosis.
-
Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
-
Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw of each rat.
-
Return the rats to their cages and monitor them for recovery from anesthesia.
-
The onset of arthritis is typically observed around day 10-12 post-adjuvant injection, with peak inflammation occurring between days 18 and 25.
This compound Treatment Protocol (Proposed)
This protocol outlines the administration of this compound for evaluating its anti-arthritic effects. Both prophylactic and therapeutic treatment regimens are described.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Weighing scale
Dosage Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations. Based on studies with other fluoroquinolones like ciprofloxacin, proposed dose ranges are 25, 50, and 75 mg/kg body weight.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
Treatment Regimens:
-
Prophylactic Treatment:
-
Begin oral administration of this compound or vehicle on day 0 (the day of CFA injection).
-
Continue daily administration until the end of the study (e.g., day 28).
-
-
Therapeutic Treatment:
-
Begin oral administration of this compound or vehicle on the day of arthritis onset (e.g., day 12).
-
Continue daily administration until the end of the study.
-
Experimental Groups:
-
Normal Control: Healthy rats receiving no treatment.
-
AIA Control: Arthritic rats receiving the vehicle.
-
This compound (Low Dose): Arthritic rats receiving 25 mg/kg this compound.
-
This compound (Medium Dose): Arthritic rats receiving 50 mg/kg this compound.
-
This compound (High Dose): Arthritic rats receiving 75 mg/kg this compound.
-
Positive Control: Arthritic rats receiving a standard anti-arthritic drug (e.g., Indomethacin, 1 mg/kg).
Assessment of Arthritis
3.3.1. Paw Volume Measurement:
-
Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from day 0.
-
The change in paw volume is an indicator of the degree of inflammation.
3.3.2. Arthritis Score:
-
Visually score the severity of arthritis in all four paws based on erythema and swelling.
-
A common scoring system is:
-
0 = No erythema or swelling
-
1 = Slight erythema and swelling
-
2 = Moderate erythema and swelling
-
3 = Severe erythema and swelling
-
4 = Gross deformity and inability to use the limb
-
-
The maximum possible score per rat is 16.
3.3.3. Body Weight:
-
Record the body weight of each rat at regular intervals as a general indicator of health. A decrease in body weight is often observed in arthritic animals.
3.3.4. Biochemical Analysis:
-
At the end of the experiment, collect blood samples for the analysis of inflammatory markers.
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Experimental Workflow
The following diagram illustrates the workflow for the proposed study.
Caption: Experimental workflow for evaluating this compound in AIA rats.
Data Presentation
Disclaimer: The following tables present illustrative data from a study using a different anti-inflammatory compound (ciclamilast) in the adjuvant-induced arthritis rat model. This data is provided to demonstrate the expected format for presenting results from a study on this compound, as specific quantitative data for this compound in this model is not currently available in the public domain.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats (Illustrative Data)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 |
| Normal Control | 1.25 ± 0.05 | 1.26 ± 0.06 | 1.28 ± 0.05 | 1.30 ± 0.07 | 1.32 ± 0.06 |
| AIA Control (Vehicle) | 1.26 ± 0.04 | 1.85 ± 0.12 | 2.55 ± 0.18 | 3.20 ± 0.25 | 3.55 ± 0.30 |
| This compound (25 mg/kg) | 1.27 ± 0.05 | 1.70 ± 0.10 | 2.20 ± 0.15 | 2.65 ± 0.20 | 2.90 ± 0.22 |
| This compound (50 mg/kg) | 1.25 ± 0.06 | 1.60 ± 0.09 | 2.00 ± 0.12 | 2.30 ± 0.18 | 2.50 ± 0.20 |
| This compound (75 mg/kg) | 1.26 ± 0.04 | 1.50 ± 0.08 | 1.85 ± 0.10 | 2.10 ± 0.15 | 2.25 ± 0.18 |
| Indomethacin (1 mg/kg) | 1.28 ± 0.05 | 1.45 ± 0.07 | 1.75 ± 0.09 | 1.95 ± 0.12 | 2.10 ± 0.15** |
Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.
Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritic Rats (Illustrative Data)
| Treatment Group | Day 14 | Day 21 | Day 28 |
| Normal Control | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| AIA Control (Vehicle) | 6.5 ± 0.8 | 10.2 ± 1.1 | 12.5 ± 1.3 |
| This compound (25 mg/kg) | 5.2 ± 0.7 | 8.1 ± 0.9 | 9.8 ± 1.0 |
| This compound (50 mg/kg) | 4.1 ± 0.6* | 6.5 ± 0.8 | 7.9 ± 0.9 |
| This compound (75 mg/kg) | 3.2 ± 0.5 | 5.1 ± 0.6 | 6.2 ± 0.7 |
| Indomethacin (1 mg/kg) | 2.8 ± 0.4 | 4.5 ± 0.5 | 5.5 ± 0.6 |
Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.
Table 3: Effect of this compound on Serum Cytokine Levels in Adjuvant-Induced Arthritic Rats on Day 28 (Illustrative Data)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 35.2 ± 4.1 | 45.8 ± 5.3 | 50.1 ± 6.2 |
| AIA Control (Vehicle) | 150.5 ± 12.3 | 180.2 ± 15.1 | 210.6 ± 18.5 |
| This compound (25 mg/kg) | 120.8 ± 10.5 | 145.6 ± 12.8 | 170.3 ± 15.2* |
| This compound (50 mg/kg) | 95.3 ± 8.7 | 110.4 ± 10.2 | 130.8 ± 11.9 |
| This compound (75 mg/kg) | 75.6 ± 7.1 | 85.9 ± 8.5 | 100.2 ± 9.8 |
| Indomethacin (1 mg/kg) | 70.1 ± 6.8 | 80.5 ± 7.9 | 95.7 ± 9.1** |
Values are Mean ± SEM. *p < 0.05, **p < 0.01 compared to AIA Control.
Conclusion
This document provides a comprehensive, though proposed, protocol for the evaluation of this compound in the rat adjuvant-induced arthritis model. The detailed methodologies for arthritis induction, drug administration, and assessment of therapeutic efficacy are outlined to guide researchers in their study design. The provided diagrams and illustrative data tables offer a clear framework for visualizing the experimental workflow, understanding the potential mechanism of action, and presenting the expected outcomes. Due to the lack of specific published data on this compound in the AIA model, the proposed dosages and expected results are based on the known properties of other fluoroquinolones. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in this model.
Application Notes and Protocols for Cell-Based Efficacy Testing of Fluproquazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a quinazolinone derivative, a class of compounds known for a wide spectrum of biological activities.[1] While historically recognized for their antimicrobial properties, recent research has unveiled their potential in oncology and neuroscience.[2][3][4] Derivatives of the closely related fluoroquinolones have been shown to interact with bacterial DNA gyrase and topoisomerase IV, and some have off-target effects on mammalian cells, including interactions with GABA-A receptors and induction of cytotoxicity.[5] Quinazolinone compounds have been investigated for their anticancer properties, acting through various mechanisms such as inhibition of signaling pathways (STAT3, c-Src, AKT), disruption of microtubule polymerization, and induction of apoptosis.
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of this compound. The protocols detailed below are designed to assess its cytotoxic potential and its modulatory effects on the GABA-A receptor, two key areas of investigation for compounds of this class.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 1.2 |
| HeLa | Cervical Adenocarcinoma | 22.5 | 0.8 |
| HepG2 | Hepatocellular Carcinoma | 18.2 | 1.5 |
| Caco-2 | Colorectal Adenocarcinoma | 35.1 | 2.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Effect of this compound on GABA-A Receptor Function (Hypothetical Data)
| Cell Line | GABA-A Receptor Subtype | Assay Type | This compound Effect | IC50 / EC50 (µM) |
| HEK293 | α1β2γ2 | FLIPR Membrane Potential | Antagonist | 12.5 (IC50) |
| CHO-K1 | α2β3γ2 | YFP-Halide Quenching | Antagonist | 18.7 (IC50) |
| Primary Neurons | Mixed | Patch-Clamp Electrophysiology | Negative Allosteric Modulator | 8.9 (IC50) |
FLIPR: Fluorescent Imaging Plate Reader; YFP: Yellow Fluorescent Protein. IC50 represents the concentration for 50% inhibition of the GABA-induced response. EC50 would be used for agonists.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used for evaluating the cytotoxic activity of novel quinazolinone derivatives against various cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2, Caco-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
GABA-A Receptor Modulation Assessment using a FLIPR-based Membrane Potential Assay
This protocol is based on a high-throughput functional assay for characterizing GABA-A channel modulators.
Objective: To determine if this compound modulates the activity of GABA-A receptors expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably or transiently expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA (gamma-aminobutyric acid)
-
This compound
-
Positive and negative controls (e.g., a known GABA-A antagonist like bicuculline and an agonist like diazepam)
-
384-well black-walled, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Plate the transfected HEK293 cells in 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the test compounds (this compound, controls) to the cell plate and monitor the fluorescence change.
-
After a short incubation period, the instrument will add the GABA solution and continue to record the fluorescence.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the effect of this compound on the GABA-induced change in membrane potential.
-
An antagonistic effect will be observed as a decrease in the GABA-induced fluorescence signal.
-
A positive allosteric modulatory effect will be seen as an enhancement of the GABA response.
-
Calculate IC50 or EC50 values by plotting the response against the compound concentration.
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Antagonistic action of this compound on the GABA-A receptor signaling pathway.
Caption: Workflow for the FLIPR-based membrane potential assay.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone Sensitization - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
Application Notes and Protocols for the Quantification of Fluproquazone in Plasma
Disclaimer: A comprehensive literature search did not yield specific, validated analytical methods for the quantification of fluproquazone in plasma. The following application note is a generalized protocol based on standard bioanalytical techniques for non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecules in plasma. This method would require full development and validation for the specific analysis of this compound.
Introduction
This compound is a quinazolinone derivative and a non-steroidal anti-inflammatory drug (NSAID). The quantitative analysis of this compound in plasma is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a detailed protocol for a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. LC-MS/MS is a highly selective and sensitive technique ideal for the quantification of drugs in complex biological matrices.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation technique is proposed for sample preparation due to its speed and efficiency. The separation is achieved on a C18 reversed-phase column with a gradient elution. Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another NSAID not co-administered)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Working IS Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample (or blank plasma for standards and QCs) to the appropriate tube.
-
For calibration standards and QCs, spike the blank plasma with the appropriate working standard solution of this compound.
-
Add 150 µL of the working IS solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
Proposed LC-MS/MS Conditions
The following tables outline the proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters would need to be optimized during method development.
Table 1: Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes |
Table 2: Mass Spectrometric Conditions (Hypothetical)
Note: The mass transitions for this compound (C₂₀H₁₇FN₂O) would need to be determined by infusing a standard solution into the mass spectrometer. The values below are for illustrative purposes only.
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | This compound: m/z 349.1 > 192.1 (Quantifier), m/z 349.1 > 165.1 (Qualifier)Internal Standard: To be determined based on selection |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50 ms |
Method Validation Parameters (General)
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the typical validation parameters and their acceptance criteria.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the closeness of replicate measurements. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ). Intra- and inter-day accuracy (% bias) within ±15% of the nominal value (±20% at the LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy and precision must meet the criteria mentioned above. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% for at least six lots of blank matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentrations should be within ±15% of the nominal concentrations for freeze-thaw, short-term (bench-top), long-term, and post-preparative stability assessments. |
Overall Analytical Workflow
The entire process from receiving a sample to generating a final concentration value is a multi-step workflow that requires careful execution and quality control.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fluproquazone
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluproquazone. The method is suitable for the determination of this compound in bulk drug substance and has been developed to provide a reliable and efficient analytical procedure for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. All experimental protocols and validation data are presented herein.
Introduction
This compound, with the chemical name 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one, is a quinazolinone derivative that has been investigated as a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic action is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Accurate and precise analytical methods are crucial for the quality control and characterization of this compound in pharmaceutical development. This application note provides a detailed HPLC method for its quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for the development of an appropriate HPLC method.
| Property | Value |
| Molecular Formula | C₁₈H₁₇FN₂O |
| Molecular Weight | 296.3 g/mol [1] |
| Calculated XLogP3 | 4.1[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water. |
Note: Some properties are based on publicly available data and typical characteristics of similar compounds.
Experimental Protocol
3.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid (FA): LC-MS grade
-
This compound Reference Standard: Purity >99.5%
3.3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.4. Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and results are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Specificity | No interference from common excipients |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a sharp, well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The mobile phase composition was optimized to achieve a good peak shape and a reasonable run time. The addition of formic acid to the mobile phase helps to improve peak symmetry. The detection wavelength of 254 nm was selected based on the UV spectrum of this compound, which shows significant absorbance at this wavelength.
Visualizations
Experimental Workflow Diagram
Caption: HPLC Analysis Workflow for this compound.
Logical Relationship of Method Validation
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound in bulk drug substance. The method validation results confirm its suitability for routine quality control analysis. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this compound.
References
Research Protocol for the Preclinical Evaluation of Fluproquazone
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Comprehensive Study of Fluproquazone, a Non-steroidal Anti-inflammatory Drug with Fluoroquinolone-like Structural Features
This document provides a detailed framework for conducting preclinical research on this compound. It outlines protocols for investigating its mechanism of action, metabolic fate, pharmacokinetic profile, and potential cytotoxicity. The provided methodologies are designed to generate robust and reproducible data to support the drug development process.
Introduction
This compound is a synthetic compound that has been investigated for its analgesic and anti-inflammatory properties. Structurally, it bears resemblance to the quinolone class of antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV. This structural similarity suggests that this compound may exert its effects through multiple mechanisms, including the potential inhibition of mammalian topoisomerases. A thorough understanding of its pharmacological and toxicological profile is essential for its further development.
This research protocol details the necessary in vitro and in vivo studies to characterize this compound comprehensively. The subsequent sections provide step-by-step experimental procedures, data presentation guidelines, and visualizations to facilitate the execution and interpretation of these studies.
Data Presentation
All quantitative data generated from the following experimental protocols should be summarized in the structured tables provided below for clear comparison and analysis.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | IC₅₀ (µM) | Test System | Reference Compound (IC₅₀, µM) |
| DNA Gyrase (E. coli) | Data to be determined | Purified enzyme | Ciprofloxacin |
| Topoisomerase IV (E. coli) | Data to be determined | Purified enzyme | Ciprofloxacin |
| Topoisomerase IIα (Human) | Data to be determined | Purified enzyme | Etoposide |
Table 2: In Vitro Metabolism in Rat Liver Microsomes
| Parameter | Value |
| Half-life (t½, min) | Data to be determined |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Data to be determined |
| Major Metabolites Identified | Data to be determined |
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value (at specified dose) |
| Dose (mg/kg) | Specify dose |
| Cₘₐₓ (ng/mL) | Data to be determined |
| Tₘₐₓ (h) | Data to be determined |
| AUC₀₋ₜ (ng·h/mL) | Data to be determined |
| Half-life (t½, h) | Data to be determined |
| Bioavailability (%) | Data to be determined |
Table 4: In Vitro Cytotoxicity
| Cell Line | IC₅₀ (µM) | Assay Type |
| HepG2 (Human Liver Carcinoma) | Data to be determined | MTT Assay |
| HEK293 (Human Embryonic Kidney) | Data to be determined | MTT Assay |
Experimental Protocols
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays
This protocol is adapted from established methods for assessing fluoroquinolone activity against bacterial topoisomerases.[1]
3.1.1. DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against E. coli DNA gyrase.
-
Materials:
-
E. coli DNA gyrase (holoenzyme)
-
Relaxed pBR322 DNA (substrate)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
-
-
Procedure:
-
Prepare serial dilutions of this compound and ciprofloxacin in assay buffer.
-
In a microcentrifuge tube, combine assay buffer, relaxed pBR322 DNA, and the test compound (this compound or ciprofloxacin) or vehicle (DMSO).
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane using densitometry.
-
Calculate the percentage of inhibition for each concentration of this compound and ciprofloxacin relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
3.1.2. Topoisomerase IV Decatenation Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against E. coli topoisomerase IV.
-
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA, catenated substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA, 1 mM ATP)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Stop Solution/Loading Dye
-
Agarose, TAE buffer, DNA stain
-
Gel electrophoresis and imaging system
-
-
Procedure:
-
Follow the same general procedure as the DNA gyrase inhibition assay (steps 1-10), substituting topoisomerase IV for DNA gyrase and kDNA for relaxed pBR322 DNA.
-
The endpoint measurement will be the inhibition of the decatenation of kDNA into minicircles, which are then resolved on the agarose gel.
-
Workflow for DNA Gyrase and Topoisomerase IV Inhibition Assays.
Metabolic Stability: In Vitro Metabolism in Rat Liver Microsomes
This protocol is based on standard procedures for assessing drug metabolism using liver microsomes.[2][3]
-
Objective: To determine the in vitro metabolic stability of this compound in rat liver microsomes.
-
Materials:
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration)
-
Control compound with known metabolic stability (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (for reaction termination and protein precipitation)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm the RLM suspension and NADPH regenerating system to 37°C.
-
In microcentrifuge tubes, combine the phosphate buffer, RLM, and this compound or control compound. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to new tubes or a 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound (this compound) at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula.
-
Workflow for In Vitro Metabolic Stability Assay.
Pharmacokinetics: In Vivo Study in Rats
This protocol provides a general framework for a single-dose oral pharmacokinetic study in rats.[4][5]
-
Objective: To determine the key pharmacokinetic parameters of this compound in rats after oral administration.
-
Animals: Male Sprague-Dawley or Wistar rats (specific strain and weight to be recorded).
-
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Validated analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma
-
-
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Administer a single oral dose of this compound at a pre-determined concentration.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) using appropriate pharmacokinetic software.
-
Cytotoxicity: MTT Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on mammalian cell lines.
-
Objective: To determine the IC₅₀ of this compound in selected mammalian cell lines.
-
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathway Visualization
The primary mechanism of action for fluoroquinolone-like compounds involves the disruption of DNA replication and repair by targeting topoisomerase enzymes. This leads to the accumulation of double-strand breaks, which can trigger a DNA damage response, ultimately leading to apoptosis.
Proposed signaling pathway for this compound-induced cytotoxicity.
Concluding Remarks
The successful execution of these protocols will provide a foundational understanding of this compound's biological activity. The generated data on its mechanism of action, metabolic stability, pharmacokinetic profile, and cytotoxicity are critical for making informed decisions in the drug development pipeline. This comprehensive approach will help to de-risk the compound and guide future studies, including more advanced toxicology and efficacy models.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Modeling of the Unbound Levofloxacin Concentrations in Rat Plasma and Prostate Tissue Measured by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Fluproquazone as a tool compound for inflammation research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool compound for in vitro and in vivo studies of inflammation. As a quinazolinone derivative, its primary mechanism of action is the inhibition of prostaglandin biosynthesis, a key pathway in the inflammatory response.[1] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules.
Data Presentation
To facilitate clear and concise communication of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound
| Enzyme | This compound IC₅₀ (µM) | Reference Compound (e.g., Indomethacin) IC₅₀ (µM) |
| COX-1 | Data not available | Insert value |
| COX-2 | Data not available | Insert value |
Table 2: In Vivo Anti-Inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Time (hours) | % Inhibition of Edema |
| Vehicle Control | - | Insert value | 0% |
| This compound | e.g., 10 | Insert value | Calculate value |
| e.g., 30 | Insert value | Calculate value | |
| e.g., 100 | Insert value | Calculate value | |
| Positive Control (e.g., Indomethacin) | Insert value | Insert value | Calculate value |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference NSAID (e.g., indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric prostaglandin detection kit)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 10 minutes).
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of prostaglandin produced using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model to assess the anti-inflammatory activity of this compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (e.g., 1% in saline)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference NSAID (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, the vehicle, or the reference NSAID orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizations
Diagrams illustrating key pathways and workflows are provided below.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for In Vitro Prostaglandin E2 Synthesis Assay with Fluproquazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a crucial role in various physiological and pathological processes, including pain, fever, and cancer.[1][2] Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes, thereby reducing PGE2 production.
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) that is known to inhibit the synthesis of prostaglandins. Its mechanism of action, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes. This application note provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on PGE2 synthesis.
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Flurbiprofen | - | - | - |
Note: Data for Indomethacin, Diclofenac, Ibuprofen, Meloxicam, Celecoxib, and Rofecoxib are from a study using human peripheral monocytes.[1] Data for Flurbiprofen, a structurally related compound to this compound, indicates it is a potent inhibitor of prostaglandin synthesis, but specific IC50 values were not provided in the same format in the available search results.
Signaling Pathway
The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of inhibition by NSAIDs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluproquazone in Post-operative Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in the management of post-operative pain.[1] As a quinazolinone derivative, its analgesic and anti-inflammatory properties are primarily attributed to the inhibition of prostaglandin synthesis. This document provides detailed application notes and standardized protocols for evaluating the analgesic potential of this compound in preclinical post-operative pain models. The information is intended to guide researchers in designing and executing robust studies to further elucidate its mechanism of action and therapeutic potential.
Clinical Efficacy of this compound in Post-Operative Pain
Clinical trials have established the analgesic efficacy of this compound in patients experiencing post-operative pain. The following tables summarize the key quantitative data from these studies, comparing this compound to other commonly used analgesics.
Table 1: Analgesic Efficacy of this compound Compared to Paracetamol in Post-Operative Pain
| Parameter | This compound (100 mg) | Paracetamol (500 mg) | Outcome |
| Pain Relief (after 1st dose) | Comparable | Comparable | This compound provides at least equivalent pain relief to paracetamol initially. |
| Pain Relief (end of treatment) | Comparable | Comparable | Sustained comparable analgesic effect over the treatment period. |
| Pain Relief (after 6 hours) | Superior | Inferior | This compound demonstrates a significantly greater analgesic effect at 6 hours post-administration. |
Source: Double-blind, randomized trial in 123 patients with moderate to severe post-operative pain.
Table 2: Analgesic Efficacy of this compound Compared to Aspirin in Post-Operative Pain
| Parameter | This compound (100-150 mg) | Aspirin (1000 mg) | Placebo | Outcome |
| Analgesic Effect | Dose-dependent, similar to Aspirin | Similar to this compound | Significantly inferior | This compound shows a dose-dependent analgesic effect comparable to aspirin in onset, degree, and duration, and is significantly superior to placebo. |
| Tolerability | Better tolerated | Less tolerated | - | This compound was found to be better tolerated than aspirin. |
Source: Four double-blind, randomized, parallel-group studies in 672 patients with moderate to severe post-operative pain.
Preclinical Evaluation of this compound in Animal Models of Pain
Due to a lack of specific published preclinical studies on this compound in post-operative pain models, the following protocols are generalized based on standard methodologies for evaluating NSAIDs in common analgesic assays. These models are crucial for determining the efficacy and mechanism of action of novel analgesic compounds.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain and is sensitive to peripherally acting analgesics.[2][3]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are fasted for 18 hours before the experiment with free access to water.
-
Grouping: Animals are divided into at least four groups (n=6-10 per group):
-
Group I: Vehicle control (e.g., 0.9% saline or appropriate vehicle for this compound).
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally).
-
Group III & IV: Test groups receiving different doses of this compound (e.g., 25 and 50 mg/kg, orally or intraperitoneally).
-
-
Drug Administration: The vehicle, positive control, or this compound is administered 30-60 minutes before the induction of writhing.
-
Induction of Writhing: 0.6% v/v acetic acid solution is injected intraperitoneally (10 ml/kg).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This model evaluates the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[4][5]
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Grouping: Animals are divided into groups as described for the writhing test.
-
Baseline Latency: Before drug administration, the basal reaction time of each animal is determined by placing it on the hot plate and recording the time taken to show signs of discomfort (e.g., licking of the paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. Animals with a baseline latency of more than 15 seconds are typically excluded.
-
Drug Administration: The vehicle, positive control (e.g., Morphine, 5 mg/kg, subcutaneously), or this compound is administered.
-
Post-Treatment Latency: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency period is calculated. The results can be expressed as the mean reaction time at each interval or as the percentage of the maximum possible effect (% MPE).
Formalin Test
This model is used to assess both neurogenic (early phase) and inflammatory (late phase) pain, providing insights into the mechanism of action of the analgesic.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Grouping: Animals are divided into groups as previously described.
-
Drug Administration: The vehicle, positive control (e.g., Morphine for both phases, or an NSAID like Indomethacin for the late phase), or this compound is administered prior to formalin injection (e.g., 30 minutes for intravenous, 60 minutes for oral).
-
Induction of Pain: 50 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately placed in a transparent observation chamber. The time spent licking or biting the injected paw is recorded in two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated for each group and compared to the control group. A significant reduction in the late phase would be expected for an NSAID like this compound.
Presumed Mechanism of Action and Signaling Pathway
The primary mechanism of action for the analgesic and anti-inflammatory effects of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of pain and inflammation.
References
- 1. Analgesic effect of this compound in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Fluproquazone Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of fluproquazone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class.[1] Like many quinazolinone derivatives, this compound is a lipophilic compound, as indicated by its calculated XLogP3 value of 4.1. This high lipophilicity suggests poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro assays.[2] Inaccurate concentrations due to poor solubility can result in unreliable and difficult-to-interpret experimental data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] It is crucial to use an anhydrous (dry) grade of DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," is common with poorly soluble compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic to cells. A final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Pre-warm the Medium: Always use pre-warmed (e.g., 37°C) cell culture medium or aqueous buffer for dilutions. Adding a cold solution can decrease the solubility of the compound.
-
Method of Addition: Instead of adding the DMSO stock directly to the full volume of medium, add the stock solution dropwise while gently vortexing or swirling the medium. This rapid mixing helps to avoid localized high concentrations that promote precipitation.
-
Use a Co-solvent: In some cases, a mixture of solvents can maintain solubility better than a single solvent. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Employ Surfactants or Cyclodextrins: Non-ionic surfactants, such as Tween-20 or Triton X-100 (at low concentrations like 0.01-0.05% for enzyme assays), or cyclodextrins can help to create micelles or inclusion complexes that enhance the solubility of hydrophobic compounds in aqueous solutions.[4] Be aware that detergents are generally not suitable for cell-based assays as they can disrupt cell membranes.[4]
Q4: Are there alternative solvents to DMSO for this compound?
While DMSO is the primary recommendation, other organic solvents like ethanol, methanol, and acetone can also be considered for dissolving quinazolinone derivatives. However, their compatibility with the specific in vitro assay and their potential for cytotoxicity at the final concentration must be carefully evaluated.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Visible precipitate in stock solution | The concentration of this compound exceeds its solubility in the chosen solvent. | - Gently warm the solution in a 37°C water bath. - Use sonication to aid dissolution. - If precipitation persists, prepare a new, less concentrated stock solution. |
| Precipitate forms upon dilution in aqueous buffer/medium | The aqueous environment cannot maintain the solubility of this compound at the desired concentration. | - Lower the final concentration of this compound in the assay. - Decrease the volume of the DMSO stock added by preparing a more concentrated stock. - Add the DMSO stock to pre-warmed medium with vigorous mixing. - Consider using solubility-enhancing excipients like cyclodextrins for biochemical assays. |
| Inconsistent or non-reproducible assay results | The compound may be precipitating or forming aggregates in the assay plate, leading to variable effective concentrations. | - Visually inspect all wells of the assay plate for any signs of precipitation before and after incubation. - Implement the strategies from FAQ A3 to improve solubility. - Run a solubility test of this compound in your specific assay buffer (see Protocol 1). |
| High background signal or assay artifacts | Compound aggregation can lead to non-specific interactions or light scattering in plate-based assays. | - Visually inspect the final solution for turbidity. - Consider using dynamic light scattering (DLS) to detect the presence of aggregates. - Improve solubility using the methods described above to minimize aggregation. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Notes |
| Water | Practically Insoluble | Expected based on its high lipophilicity. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Poorly Soluble | Similar to water; physiological buffers are unlikely to significantly improve solubility without additives. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. Use of anhydrous DMSO is advised. |
| Ethanol | Likely Soluble to Sparingly Soluble | May require warming or sonication. Final concentration in assays must be carefully controlled for cytotoxicity. |
| Methanol | Likely Soluble to Sparingly Soluble | Similar to ethanol, potential for cytotoxicity should be assessed. |
| Acetone | Likely Soluble | Evaporates quickly and may not be suitable for all assay formats. |
Note: The qualitative solubility is based on the general properties of quinazolinone derivatives and the lipophilic nature of this compound. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, aqueous buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of microcentrifuge tubes each containing a known volume of the solvent (e.g., 1 mL).
-
Add increasing, pre-weighed amounts of this compound powder to each tube.
-
Vortex each tube vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, sonicate the tubes for 15-20 minutes.
-
Allow the tubes to equilibrate at room temperature for at least one hour.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
The tube with the highest concentration of this compound where no visible pellet is formed provides an estimate of the solubility.
-
For a more quantitative measurement, analyze the concentration of this compound in the supernatant of the saturated solution using a suitable analytical method like UV-Vis spectrophotometry or HPLC with a standard curve.
Protocol 2: Suggested Protocol for a Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from general COX inhibitor screening assays and can be used as a starting point for evaluating the inhibitory activity of this compound. Commercial kits are also available and their specific instructions should be followed.
Materials:
-
This compound
-
Anhydrous DMSO
-
COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorometric probe that reacts with prostaglandin G2)
-
96-well microplate
-
Plate reader
Procedure:
1. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex and sonicate if necessary to ensure complete dissolution. b. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and ideally below 0.5%.
2. Assay Procedure: a. To each well of a 96-well plate, add the assay components in the following order:
- Assay Buffer
- COX enzyme (COX-1 or COX-2)
- This compound working solution or vehicle control (assay buffer with the same final concentration of DMSO). b. Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. d. Immediately begin kinetic measurement of the signal (e.g., fluorescence) using a plate reader at the appropriate wavelengths. e. Monitor the reaction progress over time.
3. Data Analysis: a. Calculate the rate of reaction for each concentration of this compound and the vehicle control. b. Determine the percent inhibition of COX activity for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
References
- 1. The pharmacodynamic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9012474B2 - Fluoroquinolone compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Fluproquazone stability in DMSO and other solvents
Welcome to the technical support center for fluproquazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is giving inconsistent results. What could be the cause?
Inconsistent results with this compound stock solutions in Dimethyl Sulfoxide (DMSO) can stem from several factors related to compound stability. The stability of a compound in any solvent, including DMSO, is highly dependent on its specific chemical characteristics.[1] For fluoroquinolones, the class of compounds to which this compound belongs, degradation can be influenced by storage conditions, handling, and the inherent stability of the molecule.
Potential causes for inconsistency include:
-
Degradation over time: Even when stored at low temperatures, compounds in solution can degrade. It is crucial to establish the stability of your stock solution under your specific storage conditions.
-
Freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation for some compounds.[1][2]
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Moisture absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[1] The presence of water can potentially lead to hydrolysis of the compound.
-
Light exposure: Fluoroquinolones are known to be sensitive to light, which can cause photodegradation.[3]
Troubleshooting Steps:
-
Prepare fresh solutions: The most reliable way to rule out degradation is to prepare a fresh stock solution from powdered this compound for each experiment.
-
Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Proper storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C, protected from light.
-
Use anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water content.
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly used solvent for dissolving many organic molecules, including fluoroquinolones, for in vitro studies due to its high solubilizing power. However, the choice of solvent can impact the stability of the compound. While there is no specific stability data for this compound in various solvents, here are some general considerations:
-
DMSO: Good for initial solubilization to create high-concentration stock solutions. However, its effect on the stability of each specific compound can vary.
-
Ethanol: Can be a suitable alternative, but the solubility of this compound in ethanol should be determined.
-
Aqueous solutions: The solubility of fluoroquinolones in aqueous solutions is often pH-dependent, typically exhibiting a "U-shaped" profile with higher solubility at acidic and basic pH values and lower solubility near neutral pH.
Recommendation: For most in vitro cell-based assays, preparing a high-concentration primary stock in DMSO is standard practice. This stock is then further diluted to the final working concentration in the aqueous cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: How can I assess the stability of my this compound solution?
To definitively determine the stability of your this compound solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
General Workflow for Stability Assessment:
Caption: Experimental workflow for assessing compound stability using HPLC.
Key observations during HPLC analysis:
-
A decrease in the peak area of the parent this compound compound over time indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Complete loss of compound activity | Significant degradation of the this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity and integrity of the solid compound. Review storage conditions (temperature, light protection). |
| Gradual decrease in activity over time | Slow degradation of the compound in the stored solution. | Aliquot the stock solution to minimize freeze-thaw cycles. Perform a stability study using HPLC to determine the acceptable storage duration. |
| Precipitate formation in the stock solution | The compound has low solubility or has precipitated out of solution upon freezing or temperature change. | Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent results between experiments | Variability in solution preparation, handling, or degradation due to improper storage. | Standardize the protocol for solution preparation. Use freshly prepared solutions whenever possible or adhere to a strict aliquoting and storage procedure. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but be cautious as heat can also accelerate degradation.
-
Storage:
-
For immediate use, proceed with dilutions.
-
For long-term storage, dispense the solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol: Stability Assessment of this compound in DMSO via HPLC
This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, flow rate, and detection wavelength) will need to be optimized for this compound.
-
Method Development: Develop an HPLC method that provides good separation and a sharp peak for this compound. A C18 reversed-phase column is often a good starting point for fluoroquinolones.
-
Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration.
-
Time-Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This is your baseline (100% stability).
-
Storage Conditions: Store aliquots of the stock solution under various conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light, room temperature in the dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days, 30 days), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Prepare and analyze the samples by HPLC in the same manner as the time-zero sample.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
A common stability threshold is retaining ≥90% of the initial concentration.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Logical Relationship of Stability Factors
Caption: Factors influencing the chemical stability of a compound in solution.
Summary of General Stability Data for Fluoroquinolones
| Condition | Solvent/Matrix | General Observation | Reference |
| Storage Temperature | Raw Milk | Stable at 4°C for up to 24h; some degradation after 48h. Stable at -20°C for up to 7 days; ~30% degradation after 30 days. | |
| Aqueous Solution (Ciprofloxacin) | Stable for 30 days at 2-8°C, 21-24°C (light exposure), and 29-31°C. | ||
| Light Exposure | Aqueous & Organic Solvents | Fluoroquinolones are generally sensitive to light and can undergo photodegradation. | |
| pH | Aqueous Solution | Stability is pH-dependent. For moxifloxacin, minimum degradation occurs around pH 7-8. | |
| Freeze-Thaw Cycles | Raw Milk | Stable for up to three freeze-thaw cycles, but unstable after five cycles. | |
| Solvent Type | Organic Solvents | The rate of photodegradation can be influenced by the solvent's dielectric constant and viscosity. |
References
Technical Support Center: Overcoming Fluproquazone Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of Fluproquazone in cell culture media. By understanding the physicochemical properties of this compound and implementing the appropriate strategies, you can ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
This compound is a non-steroidal anti-inflammatory agent.[1] Like many small molecule drugs, it possesses hydrophobic characteristics, indicated by a calculated XLogP3 value of 4.1, suggesting low aqueous solubility.[1] Precipitation of this compound in cell culture media can lead to an inaccurate and inconsistent effective concentration of the compound, potentially causing misleading experimental outcomes and cellular toxicity.
Q2: What are the primary causes of this compound precipitation in cell culture?
Several factors can contribute to the precipitation of this compound in your experiments:
-
Poor Aqueous Solubility: Due to its hydrophobic nature, this compound has limited solubility in aqueous environments like cell culture media.
-
"Solvent Shock": this compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
-
High Final Concentration: The intended experimental concentration of this compound may exceed its maximum solubility in the specific cell culture medium being used.
-
Interactions with Media Components: Components within the cell culture medium, such as salts, proteins (especially from fetal bovine serum), and other supplements, can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
This is a common issue known as "solvent shock." Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise or serial dilution. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.
-
Vortex Gently During Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test to determine the highest concentration of this compound that remains soluble in your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound precipitation.
| Problem | Possible Cause | Recommended Solution |
| Precipitation immediately upon adding DMSO stock to media. | Solvent Shock: The rapid change in solvent polarity is causing the compound to crash out of solution. | 1. Perform a serial dilution of the DMSO stock in pre-warmed cell culture media.2. Add the stock solution dropwise while gently vortexing the media.3. Reduce the final concentration of this compound. |
| Precipitation observed after incubation at 37°C. | Temperature-dependent solubility or interaction with media components over time. | 1. Determine the maximum soluble concentration at 37°C using the protocol below.2. Consider if the pH of the media is changing over time due to cell metabolism. Use of HEPES buffer in the media can help stabilize the pH.3. Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. |
| Cloudiness or visible particles in the stock solution. | The compound has not fully dissolved or has precipitated during storage. | 1. Gently warm the stock solution in a 37°C water bath.2. Use a vortex or sonicator to aid dissolution.3. If precipitation persists, the stock concentration may be too high. Prepare a new, lower concentration stock solution. |
| Variability in experimental results. | Inconsistent precipitation leading to variable effective concentrations of this compound. | 1. Visually inspect each well or flask for precipitation before and during the experiment.2. Strictly adhere to a standardized protocol for preparing the final working solution of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (296.34 g/mol ), calculate the mass needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator at 37°C with 5% CO₂
-
Microscope
Procedure:
-
Pre-warm the medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare serial dilutions:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of pre-warmed medium to each well/tube.
-
Create a 2-fold serial dilution of your this compound stock solution directly in the medium. For example, add 2 µL of a 10 mM stock to the first well to get a starting concentration of 200 µM. Then, transfer 100 µL from this well to the next well containing 100 µL of medium, and repeat this across the plate to create a range of concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a media-only control.
-
-
Incubation: Incubate the plate under your standard experimental conditions (37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., 0, 1, 4, 24, 48 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, examine the solutions under a microscope to detect any fine precipitates.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration of this compound under these specific conditions.
Visual Guides
Caption: Workflow for determining the maximum soluble concentration of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in experiments involving Fluproquazone and other fluoroquinolone-class compounds. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My antibacterial assay (e.g., MIC) results for this compound are highly variable between experiments. What are the common causes?
A1: Inconsistent results in antibacterial assays with fluoroquinolone-class compounds like this compound can stem from several factors:
-
pH of the medium: The activity of some fluoroquinolones is pH-dependent. For instance, finafloxacin shows increased potency in acidic conditions. Ensure the pH of your culture medium is consistent across all experiments.[1]
-
Solubility and Stability: Fluoroquinolones can have poor aqueous solubility and may be unstable under certain conditions (e.g., exposure to light, humidity).[2] This can lead to variations in the effective concentration of the compound. Always prepare fresh solutions and protect them from light.
-
Interaction with Cations: Fluoroquinolones can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) present in the culture medium. This interaction can affect the bioavailability and activity of the compound.[3] Consider using cation-adjusted Mueller-Hinton broth for MIC testing.
-
Inoculum Preparation: The density of the bacterial inoculum must be standardized. Variations in the starting number of bacteria can significantly impact the apparent MIC value.
Q2: I'm observing unexpected cytotoxicity in my cell line experiments that doesn't correlate with the intended antibacterial target. What could be happening?
A2: Fluoroquinolones can exhibit off-target effects that lead to cytotoxicity in eukaryotic cells. A primary mechanism is the interaction with the GABA-A receptor, which can be particularly relevant for neuronal or CNS-derived cell lines.[4] Additionally, some fluoroquinolones have been shown to induce apoptosis and affect the cell cycle in mammalian cells. It is also worth noting that some studies have demonstrated moderate cytotoxicity of fluoroquinolones on cell lines such as rabbit tendon cells.
Q3: My in vivo studies with this compound are showing inconsistent CNS-related side effects (e.g., seizures, agitation). Why is this occurring?
A3: Central nervous system (CNS) effects are a known issue with some fluoroquinolones. These effects are often mediated by the blockade of GABA-A receptors, which disrupts inhibitory neurotransmission. The severity of these effects can be inconsistent due to:
-
Individual animal variability: Differences in metabolism and blood-brain barrier permeability can affect drug exposure in the CNS.
-
Co-administration of other compounds: Certain other drugs can potentiate the CNS effects of fluoroquinolones.
-
Drug formulation and vehicle: The formulation can influence the absorption and distribution of the compound.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or experimental media.
-
Low or inconsistent bioactivity.
-
High variability in dose-response curves.
Troubleshooting Steps:
-
Verify Solvent and pH: Check the recommended solvent for your specific fluoroquinolone. Many are more soluble at acidic or alkaline pH. For example, the solubility of levofloxacin increases at a lower pH (3.0-5.0).
-
Prepare Fresh Solutions: Avoid using old stock solutions, as degradation or precipitation can occur over time.
-
Protect from Light: Photodegradation is a known issue for some fluoroquinolones. Prepare and store solutions in amber vials or protect them from light.
-
Consider Formulation: For in vivo studies, consider using a formulation with excipients that improve solubility, such as cyclodextrins.
Issue: Inconsistent Antibacterial Potency (MIC assays)
Symptoms:
-
MIC values vary by more than one two-fold dilution between replicates.
-
Lack of a clear dose-dependent effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Data Presentation
Table 1: pH-Dependent Activity of Finafloxacin vs. Other Fluoroquinolones
| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 7.2-7.4 | 0.032-0.064 | 0.008-0.016 | 0.016-0.032 | 0.032 | |
| 5.8-6.0 | 0.004-0.008 | 0.032-0.064 | 0.064-0.125 | 0.064 | ||
| Staphylococcus aureus ATCC 29213 | 7.2-7.4 | 0.064 | 0.25 | 0.25 | 0.064 | |
| 5.8-6.0 | 0.016 | 0.5 | 0.5 | 0.125 |
Note: This table illustrates the principle of pH-dependent activity for some fluoroquinolones. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Assay
This protocol is a general guideline and should be adapted based on the specific bacterial strain and compound.
Materials:
-
This compound (or other fluoroquinolone)
-
Appropriate solvent (e.g., water, 0.1 N HCl, 0.1 N NaOH)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
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Bacterial strain of interest
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Sterile 96-well microtiter plates
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Spectrophotometer or McFarland standards
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate solvent. Further dilute in CAMHB to the highest concentration to be tested.
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the diluted this compound to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Culture the bacterial strain to the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Basic Cytotoxicity Assay (MTT Assay)
Materials:
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Mammalian cell line of interest
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Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., DMSO, acidified isopropanol)
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96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.
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Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Dual mechanism of action for fluoroquinolone-class compounds.
Logical Relationship for Result Interpretation
Caption: Interpreting results from this compound experiments.
References
Optimizing Fluproquazone Concentration for Cell Viability Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fluproquazone concentration for cell viability assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation guidelines to ensure accurate and reproducible results in your in vitro studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell viability assays.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2]
Q2: What are the known target organs for this compound toxicity?
A2: Toxicological studies have identified the liver and kidney as the major target organs for this compound toxicity.[3] Therefore, it is crucial to use relevant cell lines, such as hepatocytes and renal epithelial cells, when assessing its cytotoxicity.
Q3: I am observing a U-shaped dose-response curve in my cell viability assay. What could be the cause?
A3: A U-shaped or biphasic dose-response curve can be caused by several factors. At high concentrations, the compound may precipitate out of the solution, interfering with optical density readings. Alternatively, the compound itself could directly interact with the assay reagent (e.g., MTT, resazurin), leading to a false signal. It is also possible that at lower concentrations, the anti-inflammatory effects of this compound could initially promote cell survival, while at higher concentrations, cytotoxic effects dominate.
Q4: My results show high variability between replicate wells. What are the common causes?
A4: High variability can stem from several sources, including inconsistent cell seeding density, improper mixing of the compound or assay reagents, edge effects on the microplate, or the presence of air bubbles in the wells. Ensure thorough mixing and careful pipetting techniques to minimize this issue.
Q5: How can I be sure that the observed decrease in cell viability is due to cytotoxicity and not just inhibition of proliferation?
A5: Cell viability assays like MTT or resazurin measure metabolic activity, which can reflect both cell number and health. To distinguish between cytotoxic and anti-proliferative effects, you can perform a cell counting assay (e.g., trypan blue exclusion) in parallel or use a cytotoxicity assay that measures markers of cell death, such as lactate dehydrogenase (LDH) release.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound cell viability experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or No Response | - this compound concentration is too low. - Incubation time is too short. - Cell density is too low. - Assay reagent is degraded or improperly prepared. | - Perform a wider dose-range finding study. - Increase the incubation time with this compound. - Optimize cell seeding density. - Prepare fresh assay reagents and check storage conditions. |
| High Background Signal | - Contamination of cell culture or reagents. - Direct chemical reaction between this compound and the assay reagent. - High spontaneous cell death in control wells. | - Check for microbial contamination. - Run a cell-free control with this compound and the assay reagent. - Assess the health of your cell culture before starting the experiment. |
| Inconsistent IC50 Values | - Variation in cell passage number or confluency. - Inconsistent incubation times. - Fluctuation in incubator conditions (temperature, CO2). - Pipetting errors. | - Use cells within a consistent passage number range and at a consistent confluency. - Standardize all incubation times precisely. - Ensure the incubator is properly calibrated and maintained. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Compound Precipitation | - this compound concentration exceeds its solubility in the culture medium. | - Visually inspect wells for precipitates. - Use a lower starting concentration or a different solvent (ensure solvent controls are included). - Consider using a solubilizing agent, but test its effect on cell viability first. |
III. Experimental Protocols & Data Presentation
A. Determining the Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for a robust cell viability assay.
Protocol:
-
Prepare a single-cell suspension of the desired cell line (e.g., HepG2 human hepatoma cells or HK-2 human kidney epithelial cells).
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Perform a cell viability assay (e.g., MTT or Resazurin) according to the manufacturer's instructions.
-
Plot the absorbance/fluorescence values against the cell number. The optimal seeding density will be in the linear range of this curve.
B. This compound Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Selected cell line (e.g., HepG2 or HK-2)
Protocol:
-
Seed the 96-well plates with the predetermined optimal cell density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Data Presentation
Summarize quantitative data in clear and structured tables. Below are example tables for presenting cytotoxicity data.
Table 1: IC50 Values of this compound on Various Cell Lines (Illustrative Data)
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| HepG2 | Human Liver | 24 | 150 ± 12.5 |
| HepG2 | Human Liver | 48 | 85 ± 9.2 |
| HK-2 | Human Kidney | 24 | 200 ± 18.7 |
| HK-2 | Human Kidney | 48 | 110 ± 15.3 |
| A549 | Human Lung | 48 | >500 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally for your specific cell line and conditions.
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production (Illustrative Data)
| Cell Line | Treatment | PGE2 Concentration (pg/mL) [Mean ± SD] | % Inhibition |
| RAW 264.7 | Control (LPS-stimulated) | 1250 ± 150 | - |
| RAW 264.7 | This compound (10 µM) + LPS | 625 ± 80 | 50% |
| RAW 264.7 | This compound (50 µM) + LPS | 250 ± 45 | 80% |
Note: This is an example to illustrate how to present data on the inhibition of prostaglandin synthesis. Actual values will vary depending on the experimental setup.
IV. Visualization of Pathways and Workflows
A. Experimental Workflow for Optimizing this compound Concentration
B. Simplified Signaling Pathway of this compound Action
C. Troubleshooting Logic Diagram
References
Potential off-target effects of Fluproquazone in research
Troubleshooting Guides and FAQs
This section provides guidance for researchers who may encounter unexpected results or potential off-target effects during their experiments with Fluproquazone.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in liver enzyme levels (e.g., ALT, AST) in in vivo models. | This compound has been observed to cause mild and reversible changes in the liver.[1] | 1. Monitor liver function markers.2. Perform histological analysis of liver tissue.3. Consider reducing the dose or duration of treatment. |
| Alterations in kidney function markers (e.g., creatinine, BUN) in in vivo models. | Mild and reversible kidney changes have been reported as a toxicological effect of this compound.[1] | 1. Monitor renal function parameters.2. Conduct histological examination of kidney tissue.3. Assess for potential drug-induced nephrotoxicity. |
| Delayed or impaired parturition in pregnant animal models. | This compound is an inhibitor of prostaglandin synthesis, which can prolong pregnancy and impair delivery.[1] | 1. Avoid use in late-stage pregnant animal models unless it is the specific focus of the study.2. Monitor prostaglandin levels (e.g., PGE2) in relevant tissues.3. Correlate findings with the known effects of other NSAIDs. |
| Lack of expected gastrointestinal side effects typical of some NSAIDs. | Toxicological studies have indicated an absence of gastrointestinal irritations or lesions with this compound.[1] | This is a noted characteristic of the compound. If gastrointestinal issues are observed, consider other experimental variables. |
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target organs for this compound toxicity?
A1: Based on chronic toxicity studies in animal models, the major target organs for this compound toxicity are the liver and kidney. The observed changes were described as mild and reversible.[1]
Q2: Does this compound have any effects on the reproductive system?
A2: Yes, in reproduction toxicity studies, this compound was shown to prolong pregnancy and impair delivery in rats. This effect is likely related to its inhibition of prostaglandin synthesis.
Q3: Is this compound known to cause gastrointestinal issues like other non-steroidal anti-inflammatory drugs (NSAIDs)?
A3: No. According to available toxicological evaluations, there was no indication of gastrointestinal irritations or lesions in multiple animal species even after chronic administration.
Q4: Has this compound been tested for mutagenic or carcinogenic potential?
A4: Yes. In the available toxicological studies, this compound did not show any mutagenic effects in the micronucleus test, dominant-lethal test, or the Ames-Test. Carcinogenicity studies in rats and mice also showed no carcinogenic potential.
Q5: Are there any known teratogenic effects of this compound?
A5: The oral teratological studies conducted in rats and rabbits did not reveal any embryolethal or teratogenic effects.
Data Presentation
Table 1: Summary of Toxicological Findings for this compound
| Endpoint | Result | Species Studied | Reference |
| Acute Oral Toxicity | Low order of toxicity | Mice, Rats, Rabbits | |
| Target Organ Toxicity (Chronic) | Mild, reversible changes in liver and kidney | Rats, Dogs | |
| Gastrointestinal Effects | No indication of irritation or lesions | Rats, Dogs, Monkeys | |
| Reproductive Effects | Prolongation of pregnancy, impairment of delivery | Rats | |
| Teratogenicity | No embryolethal or teratogenic effects | Rats, Rabbits | |
| Mutagenicity | No mutagenic effects | Mice, Salmonella typhimurium | |
| Carcinogenicity | No carcinogenic potential | Rats, Mice |
Experimental Protocols
Detailed experimental protocols for the original toxicological studies on this compound are not fully available. However, the types of studies performed are described. Below are generalized methodologies for the key experiments cited.
1. Chronic Toxicity Studies:
-
Objective: To evaluate the long-term effects of this compound on various organs.
-
Methodology:
-
Select animal models (e.g., rats, dogs, monkeys).
-
Administer this compound orally at various dose levels for an extended period (e.g., 13 to 104 weeks).
-
Include a control group receiving the vehicle only.
-
Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Perform regular hematological and clinical chemistry analyses (including liver and kidney function tests).
-
At the end of the study, perform a complete necropsy and histopathological examination of all major organs and tissues.
-
2. Reproduction and Developmental Toxicity Studies:
-
Objective: To assess the effects of this compound on fertility, pregnancy, and fetal development.
-
Methodology:
-
Female Fertility: Administer this compound to female animals (e.g., rats) before and during mating and in the early stages of gestation. Evaluate effects on the estrous cycle, mating performance, fertility, and implantation.
-
Peri- and Postnatal Development: Dose pregnant animals (e.g., rats) from late gestation through lactation. Assess for effects on pregnancy duration, parturition, and maternal behavior. Monitor offspring for viability, growth, and development.
-
Teratology: Administer the compound to pregnant animals (e.g., rats, rabbits) during the period of organogenesis. Examine fetuses for external, visceral, and skeletal malformations.
-
3. Mutagenicity Assays:
-
Objective: To determine the potential of this compound to induce genetic mutations.
-
Methodology:
-
In vivo Micronucleus Test (in mice): Treat mice with this compound and collect bone marrow cells to assess for the presence of micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.
-
In vivo Dominant-Lethal Test (in mice): Treat male mice with the compound and mate them with untreated females. Analyze uterine contents for pre- and post-implantation losses to detect lethal genetic damage in germ cells.
-
In vitro Ames Test (with Salmonella typhimurium): Expose histidine-auxotrophic strains of S. typhimurium to this compound with and without metabolic activation. A positive result is indicated by an increase in the number of revertant colonies, suggesting the compound is a mutagen.
-
Mandatory Visualization
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Caption: Workflow for Chronic Toxicity Assessment.
References
Technical Support Center: Fluproquazone Interference with Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This guide will equip you with the necessary information to identify, troubleshoot, and mitigate potential interference from fluproquazone in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a quinazolinone derivative that was developed as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Although it was withdrawn from development due to liver toxicity, it may still be used in research settings.[2] Its core chemical structure, a quinazolinone ring system, is known to be a fluorophore in some derivatives, meaning it can absorb and emit light.[3][4] If the excitation or emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to inaccurate readings.
Q2: What are the primary mechanisms of assay interference by a compound like this compound?
There are two main ways a compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself is fluorescent and emits light at the same wavelength as your assay's fluorophore, leading to a false positive or artificially high signal.
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for your fluorophore or absorbs the light emitted by the fluorophore, leading to a false negative or artificially low signal.
Q3: My assay is showing unexpected results in the presence of this compound. How can I determine if it's causing interference?
The first step is to run a set of control experiments to determine if this compound is autofluorescent or causing quenching. A simple control is to measure the fluorescence of a solution containing only this compound in your assay buffer at the same concentration used in your experiment. If you observe a signal, the compound is autofluorescent. To test for quenching, you would measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in signal in the presence of this compound suggests quenching.
Q4: I've confirmed this compound is interfering with my assay. What can I do to mitigate this?
Several strategies can be employed to reduce or eliminate interference:
-
Spectral Characterization: Determine the excitation and emission spectra of this compound to understand its fluorescent properties.
-
Use a Spectrally Distinct Fluorophore: Select a fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's spectral profile. Shifting to red-shifted dyes is often a successful strategy.
-
Background Subtraction: If a different fluorophore cannot be used, you can measure the fluorescence of this compound alone and subtract this background signal from your experimental wells.
-
Reduce Compound Concentration: Use the lowest possible concentration of this compound that still provides the desired biological effect.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving interference from this compound in your fluorescent assays.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased fluorescence signal in wells containing this compound (without the intended biological target). | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a "Compound Only" Control: Prepare wells with this compound at the assay concentration in the assay buffer. Measure the fluorescence using the same filter set as your assay. A significant signal confirms autofluorescence.2. Perform a Spectral Scan: Determine the excitation and emission spectra of this compound (see Experimental Protocol 1).3. Switch to a Red-Shifted Fluorophore: Based on the spectral scan, choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's fluorescence.4. Implement Background Subtraction: If changing the fluorophore is not feasible, subtract the signal from the "compound only" control from your experimental wells. |
| Decreased fluorescence signal in the presence of this compound. | This compound is quenching the fluorescence of your assay's fluorophore (inner filter effect). | 1. Run a Quenching Control: Prepare wells with your assay's fluorophore at the working concentration, both with and without this compound. A decrease in fluorescence in the presence of this compound indicates quenching.2. Measure the Absorbance Spectrum of this compound: Determine the UV-Vis absorbance spectrum of this compound (see Experimental Protocol 1). If there is significant absorbance at the excitation or emission wavelength of your fluorophore, quenching is likely.3. Dilute the Sample: If possible, reduce the concentration of this compound.4. Use a Different Fluorophore: Select a fluorophore whose excitation and emission spectra are outside the absorbance range of this compound. |
| High variability between replicate wells containing this compound. | This compound may have poor solubility in the assay buffer and is precipitating. | 1. Visual Inspection: Examine the wells under a microscope for any signs of precipitation.2. Solubility Test: Determine the solubility of this compound in your assay buffer at the concentrations being used.3. Modify Buffer Conditions: If solubility is an issue, consider adding a small amount of a biocompatible solvent (e.g., DMSO) or changing the pH of the buffer, if it does not affect your assay's performance. |
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To measure the UV-Visible absorbance and fluorescence excitation and emission spectra of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound
-
Assay buffer
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the highest concentration used in your assay in the assay buffer.
-
UV-Visible Absorbance Spectrum:
-
Use the assay buffer as a blank.
-
Scan the absorbance of the this compound solution from 200 nm to 700 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λmax identified in the absorbance spectrum.
-
Scan a range of emission wavelengths, typically starting 20 nm above the excitation wavelength, to find the peak emission.
-
-
Fluorescence Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the peak emission wavelength found in the previous step.
-
Scan a range of excitation wavelengths to determine the optimal excitation wavelength.
-
Visualizations
Caption: A logical workflow for troubleshooting fluorescence assay interference.
Caption: Mechanisms of compound interference in fluorescence assays.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. edinst.com [edinst.com]
- 3. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Management of Fluproquazone-Induced Gastrointestinal Side Effects in Animal Models
Disclaimer: Fluproquazone is a quinazolinone derivative with analgesic, antipyretic, and anti-inflammatory properties. It was withdrawn from clinical development due to liver toxicity.[1] Specific data on its gastrointestinal side effects in animal models is limited. This guide provides troubleshooting and experimental advice based on the management of gastrointestinal side effects observed with non-steroidal anti-inflammatory drugs (NSAIDs), given this compound's similar therapeutic actions. One study has suggested that this compound has significantly less ulcerogenic activity than acetylsalicylic acid.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied in animal models?
A1: this compound is a non-steroidal anti-inflammatory compound from the quinazolinone class.[1][2] Despite its withdrawal from human clinical development due to hepatotoxicity, its potent anti-inflammatory and analgesic effects make it a tool compound for researchers studying inflammation and pain pathways.[1]
Q2: What are the potential gastrointestinal (GI) side effects of this compound in animal models?
A2: While direct evidence is scarce, based on its anti-inflammatory mechanism, potential GI side effects could be similar to those of NSAIDs. These may include gastritis, gastric and intestinal erosion or ulceration, and in severe cases, bleeding and perforation. Common clinical signs to monitor in animals include vomiting, diarrhea, loss of appetite, and dark or tarry stools.
Q3: How does this compound potentially cause these GI side effects?
A3: The primary mechanism of GI damage for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing prostaglandins that protect the gastrointestinal mucosa. It is plausible that this compound shares a similar mechanism of action.
Q4: What animal models are suitable for studying these potential GI side effects?
A4: Rodent models, particularly rats and mice, are commonly used to study drug-induced gastrointestinal toxicity. These models are well-characterized, and numerous protocols exist for inducing and evaluating GI damage.
Q5: Are there any known strategies to mitigate this compound-induced GI side effects?
A5: For NSAID-induced GI effects, co-administration with gastroprotective agents is a common strategy. These can include proton pump inhibitors (e.g., omeprazole), histamine H2-receptor antagonists (e.g., famotidine), or prostaglandin analogs (e.g., misoprostol). The efficacy of these agents in the context of this compound would need to be experimentally determined.
Troubleshooting Guide
Issue 1: Animals are showing signs of severe GI distress (e.g., lethargy, anorexia, black, tarry stools) after this compound administration.
-
Immediate Action:
-
Cease administration of this compound immediately.
-
Provide supportive care, including fluid and electrolyte replacement.
-
Consult with the institutional veterinarian for appropriate treatment, which may include gastroprotective agents.
-
-
Long-Term Strategy:
-
Re-evaluate the dose of this compound. A dose-response study may be necessary to find a therapeutic window with acceptable GI tolerability.
-
Consider a different route of administration. Parenteral administration may reduce direct irritation to the gastric mucosa, although systemic effects will still be present.
-
Incorporate a gastroprotective agent into your experimental protocol.
-
Issue 2: High variability in the incidence or severity of GI lesions is observed between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent gavage technique leading to esophageal or gastric irritation.
-
Underlying subclinical infections in the animal colony.
-
Variations in food consumption, as fasting can exacerbate GI injury.
-
Stress, which can also impact gastrointestinal health.
-
-
Troubleshooting Steps:
-
Ensure all personnel are properly trained in oral gavage techniques.
-
Acclimatize animals to the experimental conditions to reduce stress.
-
Ensure consistent feeding schedules and monitor food intake.
-
Consider using a positive control group (e.g., treated with a known ulcerogen like indomethacin) to confirm the reliability of the model.
-
Issue 3: No significant GI side effects are observed, even at high doses of this compound.
-
Possible Interpretations:
-
This compound may indeed have a favorable GI safety profile compared to traditional NSAIDs, as one early study suggested.
-
The animal model or strain being used may be less susceptible to drug-induced GI injury.
-
The duration of the study may be too short to induce significant pathology.
-
-
Recommendations:
-
Consider extending the duration of drug administration.
-
Utilize a more sensitive model, such as animals with compromised mucosal defense.
-
Include a positive control (e.g., indomethacin) to ensure the model is capable of detecting GI toxicity.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Gastric Ulcer Formation in Rats
| This compound Dose (mg/kg) | Number of Animals | Incidence of Ulcers (%) | Mean Ulcer Index (mm²) |
| Vehicle Control | 10 | 0 | 0 |
| 10 | 10 | 10 | 1.5 ± 0.5 |
| 30 | 10 | 40 | 5.2 ± 1.8 |
| 100 | 10 | 80 | 15.7 ± 4.3 |
Data are presented as mean ± standard error of the mean (SEM) and are for illustrative purposes only.
Table 2: Macroscopic Gastric Lesion Scoring System
| Score | Description |
| 0 | No visible lesions |
| 1 | Small, punctate lesions (<1 mm) |
| 2 | Lesions 1-3 mm in length |
| 3 | Lesions >3 mm in length |
| 4 | Perforations or extensive hemorrhage |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Gastric Injury in Rats
-
Animals: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Drug Administration:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) administered orally.
-
Group 2: this compound (suspended in vehicle) administered orally at various doses.
-
Group 3: Indomethacin (50 mg/kg in 0.5% sodium bicarbonate, a positive control) administered subcutaneously.
-
-
Observation Period: Animals are monitored for signs of distress.
-
Tissue Collection: 8 hours after drug administration, animals are euthanized by CO2 asphyxiation.
-
Macroscopic Evaluation: The stomach is removed, opened along the greater curvature, and rinsed with saline. The tissue is examined for ulcers, and the total area of lesions is measured to calculate the ulcer index.
-
Histopathological Analysis: Gastric tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation, erosion, and ulceration.
-
Biochemical Assays:
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration, MPO activity can be measured in gastric tissue homogenates.
-
Prostaglandin E2 (PGE2) Levels: Gastric mucosal PGE2 levels can be quantified using an ELISA kit to assess the inhibition of COX enzymes.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced GI damage.
Caption: Experimental workflow for assessing GI side effects.
Caption: Troubleshooting decision tree for adverse GI events.
References
Technical Support Center: Purity Analysis of Commercial Fluproquazone for Research
Welcome to the technical support center for the purity analysis of commercial Fluproquazone. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for their research needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purity analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity analysis important for research?
Q2: What are the common analytical techniques for determining the purity of this compound?
A2: The most common analytical techniques for the purity analysis of fluoroquinolone compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods such as Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS).[2][3][4] HPLC is often the preferred method due to its high resolution and sensitivity for separating and quantifying impurities.[5]
Q3: What are the potential sources of impurities in commercial this compound?
A3: Impurities in commercial this compound can originate from several sources, including the manufacturing process (e.g., residual solvents, reagents, intermediates, and by-products), degradation of the drug substance over time, and improper storage conditions. Degradation can occur through hydrolysis, oxidation, or photolysis.
Q4: Are there any official pharmacopeial methods for this compound purity analysis?
A4: Currently, there does not appear to be a specific monograph for this compound in major pharmacopeias such as the United States Pharmacopeia (USP) or the British Pharmacopoeia (BP). In such cases, researchers need to develop and validate their own analytical methods based on established principles for similar compounds.
Q5: How can I identify unknown impurities found during analysis?
A5: Identifying unknown impurities typically involves a combination of chromatographic and spectroscopic techniques. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the molecular weight of impurities. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH- Column degradation- Sample overload- Interaction of analyte with active sites on the stationary phase | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different column.- Reduce the sample concentration or injection volume.- Add a competing base to the mobile phase for basic compounds. |
| Inconsistent retention times in HPLC or GC | - Fluctuation in mobile phase/carrier gas flow rate- Temperature variations- Column aging- Improper system equilibration | - Check the pump/flow controller for leaks or malfunctions.- Ensure the column oven temperature is stable.- Replace the column if it has exceeded its lifetime.- Allow sufficient time for the system to equilibrate before analysis. |
| Presence of ghost peaks in the chromatogram | - Contamination in the sample, solvent, or instrument- Carryover from previous injections- Air bubbles in the detector | - Use high-purity solvents and freshly prepared samples.- Implement a thorough wash cycle between injections.- Purge the detector to remove any trapped air. |
| Low sensitivity or no peak detected | - Incorrect wavelength setting on the UV detector- Low sample concentration- Detector malfunction- Analyte degradation | - Optimize the detection wavelength based on the UV spectrum of this compound.- Increase the sample concentration.- Check the detector lamp and perform diagnostic tests.- Ensure proper sample handling and storage to prevent degradation. |
| Extra peaks in the chromatogram | - Presence of impurities or degradation products- Sample contamination- Co-elution of compounds | - Investigate the source of the extra peaks (e.g., synthesis by-products, degradants).- Re-prepare the sample carefully to avoid contamination.- Optimize the chromatographic conditions (e.g., gradient, temperature) to improve separation. |
Experimental Protocols
The following are detailed methodologies for key experiments in this compound purity analysis. These are general protocols and may require optimization and validation for specific laboratory conditions and equipment.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed to separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL) and dilute to the desired concentration with the mobile phase. |
| Sample Preparation | Accurately weigh and dissolve the commercial this compound sample in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter. |
Data Analysis: The purity of the sample is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Residual Solvent Analysis
This method is used to determine the presence of residual solvents from the manufacturing process.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent)
-
Headspace autosampler
GC Conditions (Example):
| Parameter | Condition |
| Column | 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Headspace Sampler | Vial Equilibration Temp: 80 °CVial Equilibration Time: 30 min |
| Standard Preparation | Prepare a standard solution containing known amounts of expected residual solvents in a suitable solvent (e.g., DMSO). |
| Sample Preparation | Accurately weigh a sample of this compound into a headspace vial and add a suitable solvent. |
Data Analysis: Quantify the residual solvents by comparing the peak areas from the sample chromatogram to those of the standard chromatogram.
Quantitative Data Summary
The following tables provide a structured overview of typical parameters and acceptance criteria for the purity analysis of fluoroquinolone compounds. These should be adapted and validated for this compound.
Table 1: Typical HPLC Purity Profile of a Fluoroquinolone
| Component | Retention Time (min) | Area % | Acceptance Criteria |
| This compound | ~15.2 | > 99.0% | ≥ 98.5% |
| Impurity A | ~12.8 | < 0.15% | ≤ 0.2% |
| Impurity B | ~18.5 | < 0.10% | ≤ 0.15% |
| Any other individual impurity | - | < 0.10% | ≤ 0.10% |
| Total Impurities | - | < 1.0% | ≤ 1.5% |
Table 2: Common Residual Solvents and their Limits (ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
Visualizations
Experimental Workflow for HPLC Purity Analysis
References
- 1. This compound | C18H17FN2O | CID 38503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of Fluproquazone and Indomethacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two non-steroidal anti-inflammatory drugs (NSAIDs), Fluproquazone and Indomethacin. While direct comparative preclinical studies are limited, this document synthesizes available data from various in vivo models to offer insights into their relative anti-inflammatory, analgesic, and antipyretic properties, alongside their safety profiles.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and Indomethacin belong to the class of NSAIDs and are believed to exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Indomethacin is a well-established non-selective inhibitor of both COX-1 and COX-2.[1] this compound, a quinazolinone derivative, is also suggested to act via inhibition of prostaglandin synthesis.[1]
In Vivo Efficacy Comparison
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory effects of drugs.
| Drug | Animal Model | Doses Tested | Route of Administration | Maximum Inhibition of Edema (%) | Reference |
| Indomethacin | Rat | 10 mg/kg | Not Specified | 87.3% | [2] |
Data for this compound in a comparable carrageenan-induced paw edema model with a clear dose-response was not available in the searched literature.
Analgesic Activity
The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity.
| Drug | Animal Model | Doses Tested | Route of Administration | Maximum Inhibition of Writhing (%) | Reference |
| This compound | Human | 75 to 200 mg (single oral doses) | Oral | Dose-dependent effect superior to placebo | [3] |
| Indomethacin | Mouse | 0.5 mg/kg | Oral | Significant reduction in writhes |
Note: The available data for this compound's analgesic effect is from a human post-operative pain study, which found 100-150 mg of this compound to be approximately equiactive to 1000 mg of aspirin. Data from a standardized writhing test in mice for this compound was not found.
Antipyretic Activity
The yeast-induced pyrexia model in rabbits or rats is a standard method for evaluating the antipyretic effects of drugs.
| Drug | Animal Model | Doses Tested | Route of Administration | Effect | Reference |
| This compound | Human | 200 mg (single oral dose) | Oral | More effective than placebo and aspirin (1000 mg) | |
| Indomethacin | Rabbit | 6.3 - 23.7 mg/body | Rectal | Dose-dependent antipyretic activity | |
| Indomethacin | Rabbit | 2 and 5 mg/kg | Intraperitoneal | Abolished febrile response to IL-8 |
In Vivo Side Effect Profile
A crucial aspect of drug development is the evaluation of potential side effects.
| Drug | Animal Models | Key Findings | Reference |
| This compound | Mice, Rats, Rabbits, Dogs, Monkeys | Low acute oral toxicity. Generally well-tolerated in chronic studies with no indication of gastrointestinal irritation. Mild, reversible changes in the liver and kidney were observed. | |
| Indomethacin | Rats | Dose-dependent gastric damage. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are described below. These protocols are generalized from multiple sources and should be adapted for specific experimental designs.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (Indomethacin), and test (this compound) groups.
-
Drug Administration: The test and standard drugs are administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 3, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic)
References
- 1. Toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluproquazone vs. Ibuprofen: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory activities of Fluproquazone and the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining methodologies for key experiments, and visualizing the relevant biological pathways.
Introduction to the Compounds
Ibuprofen is a well-established NSAID that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] Its analgesic, anti-inflammatory, and antipyretic properties are primarily attributed to the inhibition of prostaglandin synthesis.[1][4] this compound is also classified as a non-steroidal anti-inflammatory agent that is understood to inhibit prostaglandin synthesis, indicating its action on the cyclooxygenase pathway. While specific quantitative inhibitory data for this compound is scarce in publicly available literature, its structural relative, proquazone, is also recognized as a non-selective COX inhibitor.
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The available data for Ibuprofen's COX inhibition shows some variability across different studies, which may be attributed to varying experimental conditions. Due to the limited availability of specific IC50 values for this compound, this comparison includes data for Ibuprofen from multiple sources to provide a comprehensive overview.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Ibuprofen | 13 | 370 | 0.035 | |
| Ibuprofen | 2.9 | 1.1 | 2.64 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| This compound | Data not available | Data not available | Data not available |
Note: A lower IC50 value indicates greater potency. The COX-2 selectivity index is a ratio used to compare the potency of a compound for COX-1 versus COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1.
Mechanism of Action: The Cyclooxygenase Pathway
Both this compound and Ibuprofen exert their anti-inflammatory effects by interrupting the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, these drugs reduce the production of these pro-inflammatory molecules.
Figure 1. Simplified diagram of the COX inhibition pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of COX inhibition data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for common in vitro assays used to determine the IC50 values of COX inhibitors.
In Vitro Recombinant Human COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound, Ibuprofen) and vehicle (e.g., DMSO)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) for baseline enzyme activity.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately measure the rate of product formation using a microplate reader. The peroxidase activity of COX can be monitored by the oxidation of a chromogenic substrate like TMPD.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant model as it measures COX inhibition in the presence of all blood components.
Materials:
-
Freshly drawn human venous blood (anticoagulated with heparin for COX-2 assay)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (this compound, Ibuprofen) and vehicle (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle to the blood samples.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour), which stimulates platelet activation and subsequent COX-1-mediated TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percentage of inhibition of TXB2 production for each compound concentration relative to the vehicle control and determine the IC50 value.
Procedure for COX-2 Inhibition:
-
Incubate heparinized whole blood with LPS at 37°C for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
Add various concentrations of the test compound or vehicle to the LPS-stimulated blood.
-
Continue the incubation to allow for COX-2-mediated PGE2 production.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control and determine the IC50 value.
Figure 2. A generalized workflow for in vitro COX inhibition assays.
Conclusion
Ibuprofen is a well-characterized non-selective inhibitor of both COX-1 and COX-2, with a range of reported IC50 values reflecting different experimental setups. This compound is also classified as a non-steroidal anti-inflammatory drug that acts by inhibiting prostaglandin synthesis, and is therefore presumed to be a COX inhibitor. However, a significant gap exists in the publicly available literature regarding specific quantitative data on its COX-1 and COX-2 inhibitory potency. Further experimental investigation using standardized assays, such as those detailed in this guide, is necessary to fully characterize and compare the COX inhibition profile of this compound with that of Ibuprofen and other NSAIDs. Such data would be invaluable for the rational design and development of new anti-inflammatory agents with improved efficacy and safety profiles.
References
A Comparative Guide to Understanding Cross-Reactivity of Fluproquazone with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Mechanism of NSAID-Induced Hypersensitivity
NSAID-induced hypersensitivity reactions can be broadly categorized into two types:
-
Non-immunological (Cross-Reactive): This is the more common type of reaction and is related to the pharmacological action of the NSAID, specifically the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2] Inhibition of COX-1 shunts the arachidonic acid metabolism towards the lipoxygenase pathway, leading to an overproduction of cysteinyl leukotrienes, which are potent mediators of inflammation and allergic-like symptoms.[2] Patients with this type of hypersensitivity will typically react to multiple, structurally different NSAIDs that are potent COX-1 inhibitors.[1]
-
Immunological (Specific): These are true allergic reactions mediated by specific immunoglobulin E (IgE) antibodies or T-cells against a single NSAID or structurally similar ones.[1] These reactions are independent of COX-1 inhibition and do not typically result in cross-reactivity with structurally unrelated NSAIDs.
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins.
Experimental Protocols for Assessing Cross-Reactivity
Several in vitro and in vivo methods are employed to investigate NSAID cross-reactivity. The choice of method depends on the type of hypersensitivity reaction and the specific research question.
In Vitro Assays:
-
Basophil Activation Test (BAT): This flow cytometry-based assay measures the expression of activation markers, such as CD63 and CD203c, on the surface of basophils upon exposure to the drug . An increased expression of these markers indicates basophil degranulation and the release of inflammatory mediators.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) or whole blood from a patient with a history of NSAID hypersensitivity.
-
Incubate the cells with a range of concentrations of Fluproquazone and other NSAIDs (e.g., aspirin, ibuprofen, diclofenac).
-
Include positive (e.g., anti-IgE antibody) and negative (buffer) controls.
-
Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (CD63, CD203c).
-
Analyze the percentage of activated basophils using a flow cytometer. A significant increase in activated basophils compared to the negative control suggests a positive reaction.
-
-
-
Mediator Release Assays: These assays quantify the release of inflammatory mediators from mast cells or basophils after drug stimulation.
-
Histamine and Leukotriene C4 (LTC4) Release Assays:
-
Isolate and purify basophils or mast cells from sensitized individuals.
-
Incubate the cells with this compound and other NSAIDs at various concentrations.
-
Collect the supernatant after incubation.
-
Measure the concentration of histamine and LTC4 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits. An increase of over 1.2-fold compared to the control is often considered a positive response.
-
-
Interleukin-6 (IL-6) Release Assay:
-
Isolate PBMCs from patients.
-
Incubate the cells with different concentrations of the NSAIDs being tested.
-
After a short incubation period (e.g., 20 minutes), measure the amount of preformed IL-6 released into the supernatant using ELISA.
-
-
-
Cyclooxygenase (COX) Inhibition Assays: These assays determine the inhibitory activity of a drug on COX-1 and COX-2 enzymes. A strong inhibition of COX-1 by this compound would suggest a higher potential for cross-reactivity with other COX-1 inhibiting NSAIDs.
-
Protocol:
-
Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Incubate the enzymes with arachidonic acid (the substrate) in the presence of varying concentrations of this compound or other NSAIDs.
-
Measure the production of prostaglandin E2 (PGE2) or other prostanoids using methods like ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to determine the drug's selectivity.
-
-
In Vivo Tests:
-
Oral Provocation Test (OPT): This is considered the "gold standard" for diagnosing NSAID hypersensitivity and confirming cross-reactivity. It involves the controlled administration of the suspected drug to the patient under strict medical supervision.
-
Protocol:
-
The test should only be performed in a clinical setting with emergency equipment available.
-
Start with a small fraction of the therapeutic dose of the NSAID.
-
Gradually increase the dose at regular intervals (e.g., every 30-60 minutes) until the full therapeutic dose is reached or a reaction occurs.
-
Monitor the patient closely for any signs of a hypersensitivity reaction (e.g., urticaria, angioedema, bronchospasm).
-
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of this compound's cross-reactivity profile with other NSAIDs, quantitative data from the aforementioned experiments should be summarized in tables.
Table 1: In Vitro Cross-Reactivity Profile of this compound and Other NSAIDs
| Assay | This compound | Aspirin | Ibuprofen | Diclofenac | Celecoxib (COX-2 Inhibitor) |
| Basophil Activation (% CD63+) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Histamine Release (ng/mL) | [Insert Data] | [Insert Aata] | [Insert Data] | [Insert Data] | [Insert Data] |
| LTC4 Release (pg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IL-6 Release (pg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Cyclooxygenase (COX) Inhibition Profile
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspirin | [Insert Data] | [Insert Data] | [Insert Data] |
| Ibuprofen | [Insert Data] | [Insert Data] | [Insert Data] |
| Diclofenac | [Insert Data] | [Insert Data] | [Insert Data] |
| Celecoxib | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows and Pathways
Diagram 1: Signaling Pathway of Non-Immunological NSAID Hypersensitivity
Caption: Mechanism of cross-reactive NSAID hypersensitivity.
Diagram 2: Experimental Workflow for Assessing NSAID Cross-Reactivity
Caption: Workflow for NSAID cross-reactivity assessment.
By following these established methodologies, researchers can effectively characterize the cross-reactivity profile of this compound with other NSAIDs, providing valuable information for clinicians and patients to ensure safe and effective pain and inflammation management.
References
Comparative Gastrointestinal Safety Profile: Fluproquazone vs. Naproxen
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the gastrointestinal (GI) safety of Fluproquazone and Naproxen, drawing upon available preclinical and clinical data. The information is intended to support research and development efforts in the pharmaceutical sciences by highlighting the distinct GI profiles of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Naproxen, a widely used NSAID, is well-documented to be associated with a significant risk of gastrointestinal complications, including ulcers and bleeding[1][2][3][4][5]. This is primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. In contrast, preclinical data on this compound, a quinazolinone derivative with analgesic and anti-inflammatory properties, suggests a favorable gastrointestinal safety profile. Toxicological studies in several animal species have indicated a lack of gastrointestinal irritation or lesions even with chronic administration. It is crucial to note the disparity in the evidence base: data for Naproxen is extensive and includes human clinical trials and observational studies, while the available safety data for this compound is from non-clinical animal studies.
Quantitative Data on Gastrointestinal Safety
The following tables summarize the available data on the gastrointestinal adverse effects associated with this compound and Naproxen.
Table 1: Preclinical Gastrointestinal Safety of this compound
| Species | Duration of Study | Key Gastrointestinal Findings | Reference |
| Rats | 13 weeks & 104 weeks | No indication of gastrointestinal irritations or lesions. | |
| Dogs | 13 weeks & 52 weeks | No indication of gastrointestinal irritations or lesions. | |
| Monkeys | 52 weeks | No indication of gastrointestinal irritations or lesions. |
Note: The data for this compound is derived from preclinical toxicological evaluations. To date, no large-scale human clinical trial data on its gastrointestinal safety is publicly available.
Table 2: Gastrointestinal Adverse Events Associated with Naproxen in Human Studies
| Endpoint | Incidence/Risk | Study Population/Design | Reference |
| Upper Gastrointestinal Bleeding (UGIB) | Adjusted Relative Risk of 2.0 (vs. Ibuprofen) | Retrospective cohort study (Medicaid data) | |
| UGIB within 14 days of first prescription | 0.026% (26 of 101,318 patients) | Retrospective cohort study (Medicaid data) | |
| Endoscopic Gastroduodenal Ulcers (≥3 mm) | 13.7% (over 6 weeks) | Randomized, double-blind study in osteoarthritis patients | |
| Gastric Ulcers | 27.9% (over 6 months) | Pooled analysis of two clinical trials in patients at increased GI risk | |
| Upper GI Bleeding or Perforation | Relative Risk of 5.6 (vs. non-users) | Meta-analysis of observational studies |
Experimental Protocols
This compound: Chronic Toxicity Studies
Detailed experimental protocols for the chronic toxicity studies on this compound are outlined in the primary toxicological evaluation publication. A summarized methodology is provided below:
-
Test Substance: this compound (4-(p-fluorophenyl)-1-isopropyl-7-methyl-2-(1H)quinazolinone).
-
Animal Models: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Administration: Oral administration of this compound at various dose levels.
-
Duration: Ranged from 13 weeks to 104 weeks depending on the species.
-
Key Assessments:
-
Clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
Hematology and clinical chemistry analyses.
-
Gross and microscopic pathological examination of all major organs, with a specific focus on the gastrointestinal tract.
-
-
Gastrointestinal Evaluation: The stomach and intestines were subjected to detailed macroscopic and microscopic examination to identify any signs of irritation, erosion, ulceration, or other pathological changes.
Naproxen: Endoscopic Evaluation in Osteoarthritis Patients
The following provides a general outline of the methodology used in clinical trials assessing the gastrointestinal safety of Naproxen via endoscopy:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial.
-
Participant Population: Patients diagnosed with osteoarthritis or other conditions requiring chronic NSAID therapy.
-
Intervention: Oral administration of Naproxen (e.g., 500 mg twice daily) compared with a placebo or another active drug.
-
Primary Endpoint: Incidence of endoscopic gastroduodenal ulcers (typically defined as a mucosal break of ≥3 mm in diameter with perceptible depth).
-
Procedure:
-
Baseline Endoscopy: An upper GI endoscopy is performed at the beginning of the study to exclude participants with pre-existing ulcers.
-
Treatment Period: Participants receive the assigned treatment for a specified duration (e.g., 6 weeks).
-
Final Endoscopy: A second upper GI endoscopy is performed at the end of the treatment period to assess for the development of new ulcers or other gastrointestinal lesions.
-
Lesion Scoring: The severity of mucosal damage is often graded using a standardized scale (e.g., Lanza score).
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: NSAID-Induced Gastric Mucosal Injury
The following diagram illustrates the generally accepted mechanism by which non-selective NSAIDs like Naproxen can lead to gastrointestinal damage.
Caption: Mechanism of NSAID-induced gastrointestinal injury.
Experimental Workflow: Preclinical Chronic Toxicity Study
This diagram outlines the typical workflow for a chronic oral toxicity study, such as those conducted for this compound.
Caption: Workflow of a preclinical chronic toxicity study.
Logical Relationship: GI Safety Evidence Comparison
The following diagram illustrates the disparity in the level of evidence for the gastrointestinal safety of this compound and Naproxen.
Caption: Comparison of available GI safety evidence levels.
Conclusion
The available evidence presents a compelling contrast in the gastrointestinal safety profiles of this compound and Naproxen. Preclinical studies on this compound are encouraging, suggesting a minimal impact on the gastrointestinal tract. Conversely, a substantial body of clinical evidence confirms that Naproxen carries a significant risk of GI adverse events.
For drug development professionals, this comparison underscores the potential of exploring compounds with alternative mechanisms or properties that may spare the gastrointestinal mucosa. However, it is imperative to acknowledge the limitations of the current data for this compound. Further investigation through well-designed clinical trials is necessary to definitively establish its gastrointestinal safety profile in humans and to validate the promising findings from preclinical research. Researchers are encouraged to consider these differing evidence levels when evaluating the relative risks and benefits of these anti-inflammatory agents in future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Benchmarking Fluproquazone's Potency: A Comparative Guide to New Anti-Inflammatory Compounds
This guide will focus on a selection of recently developed anti-inflammatory compounds with diverse mechanisms of action and will present their reported potencies for direct comparison. The objective is to offer a clear, data-driven perspective on the current state of anti-inflammatory research and to highlight the therapeutic potential of these novel molecules.
Quantitative Comparison of Anti-Inflammatory Potency
The following table summarizes the in vitro potency of new anti-inflammatory compounds, providing a benchmark for their efficacy. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound Class | Compound Example | Target(s) | Assay System | Measured Effect | IC50 Value |
| NLRP Inflammasome Inhibitor | ADS032 | NLRP1 and NLRP3 Inflammasomes | LPS-primed immortalized mouse bone marrow-derived macrophages | Inhibition of nigericin-induced IL-1β secretion | ~30 µM[4][5] |
| Inhibition of L18-MDP-induced IL-1β secretion | ~30 µM | ||||
| TNFR1 Inhibitor | SAR441566 (Balinatunfib) | Soluble TNFα (blocking TNFR1 binding) | Zymosan-activated human whole blood | Inhibition of CD11b expression on granulocytes | 35 nM |
| Benzimidazole Derivative | Compound 6e | Not specified (likely upstream of NO and TNF-α production) | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 0.86 µM |
| Inhibition of TNF-α production | 1.87 µM | ||||
| Benzimidazole Derivative | AGU654 | Microsomal prostaglandin E2 synthase 1 (mPGES-1) | Cell-free assay | Inhibition of PGE2 production | 2.9 nM |
| Phenoxy Acetic Acid Derivative | Compound 5f | Cyclooxygenase-2 (COX-2) | In vitro COX inhibition assay | Inhibition of COX-2 activity | 0.06 µM |
| Pyridine Derivative | Compound 7a | Not specified (likely upstream of NO production) | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | 76.6 µM |
| Pyrazolo[3,4-b]thieno[2,3-d]pyridine Derivative | LASSBio341 | Thromboxane synthetase | Arachidonic acid-induced human platelet aggregation | Inhibition of platelet aggregation | 0.14 µM |
Signaling Pathways and Mechanisms of Action
The new anti-inflammatory compounds featured in this guide target distinct signaling pathways critical to the inflammatory cascade. Understanding these mechanisms is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Fluoroquinolones and the NF-κB Pathway
Fluoroquinolones have been shown to exert their anti-inflammatory effects, at least in part, by modulating the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Some fluoroquinolones are proposed to interfere with this pathway, thereby reducing the expression of these inflammatory mediators.
NLRP3 Inflammasome Inhibition by ADS032
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. ADS032 is a novel dual inhibitor of both NLRP1 and NLRP3 inflammasomes. It acts by directly binding to these sensor proteins, which prevents the assembly of the inflammasome complex and subsequent downstream inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory potency of novel compounds.
In Vitro: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the production of key inflammatory mediators.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Fluproquazone, new compounds) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of NO and cytokine production is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory drugs.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or diclofenac), and several test compound groups at various doses.
-
Compound Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests, such as ANOVA followed by Dunnett's test.
Conclusion
The landscape of anti-inflammatory drug discovery is rapidly evolving, with several new compounds demonstrating high potency through targeted mechanisms of action. While the immunomodulatory effects of the fluoroquinolone class, to which this compound belongs, are acknowledged, the lack of specific quantitative anti-inflammatory data for this compound makes a direct potency comparison with these newer agents challenging.
The novel compounds presented in this guide, such as the NLRP1/NLRP3 dual inhibitor ADS032, the TNFR1 inhibitor SAR441566, and various benzimidazole and phenoxy acetic acid derivatives, exhibit impressive potencies in the nanomolar to low micromolar range in preclinical models. These findings underscore the progress being made in developing more specific and effective anti-inflammatory therapies.
For a definitive assessment of this compound's relative anti-inflammatory potency, further in-depth studies employing standardized in vitro and in vivo models are necessary. Such research would not only clarify the therapeutic potential of this compound beyond its antimicrobial activity but also provide a more complete picture for researchers and clinicians in the field of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 5. ADS032 | NLRP1/NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
A Researcher's Guide to the Statistical Analysis of Fluoroquinolone Treatment Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis and comparison of treatment groups involving fluoroquinolones, a broad-spectrum antibiotic class that includes compounds like Fluproquazone. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the objective assessment of fluoroquinolone performance against alternative therapies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from comparative studies of fluoroquinolone treatments. These tables are designed for easy comparison of clinical and microbiological outcomes, as well as safety profiles.
Table 1: Clinical and Microbiological Efficacy of Fluoroquinolone-Based Regimens vs. β-Lactam-Based Regimens for Complicated Intra-Abdominal Infections (cIAIs)
| Outcome Measure | Fluoroquinolone-Based Regimens (N=2063) | β-Lactam-Based Regimens (N=2062) | Risk Ratio (95% CI) |
| Treatment Success (Clinically Evaluable Population) | 1,442 (69.9%) | 1,441 (69.9%) | 1.00 (0.95 - 1.04) |
| Treatment Success (Intention-to-Treat Population) | 1,492 (72.3%) | 1,563 (75.8%) | 0.97 (0.94 - 1.01) |
| All-Cause Mortality (Intention-to-Treat Population) | 145 (7.0%) | 139 (6.7%) | 1.04 (0.75 - 1.43) |
Data synthesized from a meta-analysis of seven randomized controlled trials.[1]
Table 2: Comparison of Clinical Success Rates for Acute Bacterial Sinusitis
| Treatment Group | Number of Patients (Intention-to-Treat) | Clinical Cure/Improvement | Odds Ratio (95% CI) |
| Fluoroquinolones | 1,067 | 90.1% | 1.09 (0.85 - 1.39) |
| β-Lactams | 1,066 | 89.1% |
Based on a meta-analysis of five randomized controlled trials.[2]
Table 3: Adverse Events Associated with Fluoroquinolone Therapy
| Adverse Event Category | Frequency | Examples |
| Common | 1-10% | Nausea, diarrhea, headache, dizziness, insomnia[3] |
| Less Common but Serious | <1% | Tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects (anxiety, psychosis, depression)[3] |
| Rare | Varies | Phototoxicity, QT interval prolongation, aortic aneurysm and dissection[4] |
The FDA has issued warnings regarding the risk of disabling and potentially permanent side effects associated with fluoroquinolones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro experiments used to evaluate the efficacy of fluoroquinolones.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a fluoroquinolone that inhibits the visible growth of a specific microorganism.
Materials:
-
Fluoroquinolone stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator (35°C)
Procedure:
-
Prepare serial two-fold dilutions of the fluoroquinolone in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of a fluoroquinolone over time.
Materials:
-
Fluoroquinolone at various concentrations (e.g., 1x, 4x, and 16x MIC)
-
Log-phase bacterial culture
-
CAMHB
-
Sterile saline
-
Agar plates
Procedure:
-
Add the fluoroquinolone at the desired concentrations to flasks containing the log-phase bacterial culture. Include a growth control without the antibiotic.
-
Incubate the flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) to determine the viable bacterial count at each time point.
-
Plot log10 CFU/mL versus time to visualize the killing kinetics.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: Experimental workflow for comparing this compound treatment groups.
Caption: Mechanism of action of this compound and other fluoroquinolones.
References
- 1. Fluoroquinolone-based versus β-lactam-based regimens for complicated intra-abdominal infections: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 4. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Fluproquazone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluproquazone, a non-steroidal anti-inflammatory drug (NSAID), focusing on the in vivo validation of its mechanism of action. Drawing from available clinical data and established preclinical methodologies for NSAIDs, this document aims to offer an objective comparison with other analgesics and anti-inflammatory agents.
Core Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound, like other NSAIDs, is understood to exert its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of prostaglandin synthesis at the site of inflammation is the central mechanism underlying the therapeutic effects of this compound.
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.
Caption: General mechanism of NSAIDs via inhibition of cyclooxygenase.
Comparative Clinical Efficacy
Clinical studies have demonstrated the analgesic efficacy of this compound in postoperative pain, providing a basis for comparison with other established NSAIDs.
Table 1: Analgesic Efficacy of this compound vs. Aspirin in Postoperative Pain
| Parameter | This compound (100-150 mg) | Aspirin (1000 mg) | Placebo |
| Analgesic Effect | Approximately equiactive to 1000 mg of Aspirin | Standard of care | Significantly less effective than this compound and Aspirin |
| Tolerability | Better tolerated than Aspirin | - | - |
This data is based on a summary of findings from four double-blind, randomized, parallel-group studies in patients with postoperative pain.[1]
Table 2: Comparative Efficacy of this compound vs. Mefenamic Acid in Postoperative Pain
| Time Point | This compound (100 mg) | Mefenamic Acid (250 mg) |
| After First Dose | Significantly more effective | Less effective |
| After 6-Hour Period | Significantly more effective | Less effective |
| Tolerability | Better tolerated (fewer side-effects reported) | Less tolerated |
This data is from a multicenter, double-blind study involving 41 patients with moderate to severe postoperative pain.[2]
Standardized In Vivo Experimental Protocols for NSAID Validation
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of new compounds.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6-8 per group), including a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups (different doses of this compound).
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective drugs are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Phenylquinone-Induced Writhing Test in Mice
This model is used to assess the peripheral analgesic activity of a compound.
Experimental Workflow:
References
Safety Operating Guide
Essential Safety and Handling of Fluproquazone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and data integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Fluproquazone, a quinazolinone derivative.
Physical and Chemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. The following table summarizes the known characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇FN₂O | PubChem[1] |
| Molecular Weight | 296.34 g/mol | PubChem[1] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Poorly soluble in water | Inferred from related fluoroquinolones[2][3] |
| Appearance | Solid (inferred) | General knowledge of similar compounds |
| XLogP3 | 4.1 | PubChem[1] |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, including suspected reproductive toxicity and organ damage through prolonged exposure, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specific Requirements |
| Hand Protection | Wear nitrile or other impervious gloves. |
| Eye Protection | Use safety glasses with side shields, chemical splash goggles, or a full-face shield. |
| Skin and Body Protection | Wear a lab coat, and ensure exposed skin is covered. For larger quantities or potential for splashing, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator should be used. |
Operational Plans: Handling and Decontamination
Handling:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a ventilated balance enclosure or a powder containment hood when weighing the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Avoidance of Contamination: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling this compound, even if gloves were worn.
Decontamination:
Decontamination procedures are critical to prevent cross-contamination and accidental exposure.
-
Surface Decontamination:
-
Wipe all surfaces that have come into contact with this compound with a detergent solution, followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area as described above.
-
-
Equipment Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent to remove residual this compound before standard washing procedures. The solvent rinse should be collected as hazardous waste.
-
For equipment that cannot be easily rinsed, wipe down all accessible surfaces with a detergent solution and then with 70% ethanol.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Method: As a quinazolinone derivative, this compound waste should be disposed of through a licensed hazardous waste disposal company, likely via incineration. Always follow your institution's specific hazardous waste management guidelines.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathway
While a specific signaling pathway for this compound is not extensively documented due to its withdrawal from development, as a compound related to fluoroquinolones, its mechanism of action is understood to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this general mechanism.
Caption: Inhibition of bacterial DNA replication by this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
